Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-amino-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,4-7)5(8)9-3;/h4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVVUDRVIMHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656478 | |
| Record name | Methyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177269-37-3 | |
| Record name | Methyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30656478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-2,2-dimethylpropanoate hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Introduction and Compound Significance
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No: 177269-37-3) is the hydrochloride salt of the methyl ester of 3-amino-2,2-dimethylpropanoic acid.[1][2] As a derivative of a β-amino acid, this compound serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a quaternary carbon center adjacent to a primary amine, offers unique conformational constraints that are of significant interest in the design of peptidomimetics, bioactive molecules, and novel polymers.
Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use. For researchers in drug development, these parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed examination of its core properties, outlines robust analytical protocols for its characterization, and offers field-proven insights into its handling and storage.
Chemical Structure:
References
An In-Depth Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
This guide provides a comprehensive technical overview of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No. 177269-37-3), a valuable building block for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering field-proven insights and practical methodologies.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of 3-amino-2,2-dimethylpropanoic acid. The presence of a quaternary carbon center, a primary amine, and a methyl ester functionality makes it a versatile scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177269-37-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.63 g/mol | [1] |
| Melting Point | 167-168 °C | N/A |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
Chemical Structure
The chemical structure of this compound is characterized by a propanoate backbone with two methyl groups at the C2 position, a primary amino group at the C3 position, and a methyl ester group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be logically structured in a two-step process starting from 3-hydroxy-2,2-dimethylpropionic acid, which is commercially available.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Esterification of 3-Amino-2,2-dimethylpropanoic acid
This protocol is based on a general and widely accepted method for the synthesis of amino acid methyl esters.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2,2-dimethylpropanoic acid (1 equivalent).
-
Solvent Addition: Suspend the amino acid in anhydrous methanol (approximately 5-10 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) (1.5-2.0 equivalents) dropwise to the stirred suspension. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.
Spectroscopic Characterization
While specific, publicly archived spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Singlet for the two gem-dimethyl groups (C(CH₃)₂).- Singlet for the methylene protons adjacent to the amino group (-CH₂-NH₃⁺).- Singlet for the methyl ester protons (-OCH₃).- Broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O. |
| ¹³C NMR | - Signal for the quaternary carbon.- Signal for the two equivalent methyl carbons of the gem-dimethyl group.- Signal for the methylene carbon adjacent to the amino group.- Signal for the methyl ester carbon.- Signal for the carbonyl carbon of the ester. |
| IR (Infrared) | - Broad absorption band for the N-H stretching of the ammonium group (around 3000 cm⁻¹).- C-H stretching vibrations (around 2850-2960 cm⁻¹).- Strong absorption for the C=O stretching of the ester (around 1730-1750 cm⁻¹).- N-H bending vibrations (around 1500-1600 cm⁻¹). |
| MS (Mass Spec.) | - The mass spectrum of the free base (after neutralization) would be expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the methoxy group or the entire ester group. |
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The gem-dimethyl group can impart steric hindrance and improve the metabolic stability of drug candidates.
Role as a Scaffold in Medicinal Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide range of chemical modifications. It can be readily incorporated into peptide and non-peptide structures.
Precursor to Bioactive Molecules
The core structure of 3-amino-2,2-dimethylpropanoic acid is a key fragment in the synthesis of the renin inhibitor Aliskiren , a medication used to treat high blood pressure.[9] A patent describes the synthesis of 3-amino-2,2-dimethylpropionamide, a closely related derivative, as a critical intermediate for Aliskiren.[9] This highlights the importance of the 3-amino-2,2-dimethylpropanoyl moiety in the design of pharmaceutically active compounds.
Furthermore, derivatives of similar structures, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been investigated as potential histone deacetylase (HDAC) inhibitors, suggesting a broader therapeutic potential for compounds derived from this scaffold.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be extrapolated from data on similar chemical compounds.[1][11][12]
Table 3: General Safety and Handling Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
| First Aid Measures | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutic agents. While detailed, publicly available data on its synthesis and spectroscopic properties are limited, established chemical principles allow for the confident design of synthetic routes and the prediction of its chemical behavior. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.
References
- 1. 177269-37-3|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 177269-37-3 | 4130-5-01 | MDL MFCD10758092 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | 177269-37-3 | CHA26937 [biosynth.com]
- 4. This compound|CAS 177269-37-3|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. This compound [cymitquimica.com]
- 6. scielo.br [scielo.br]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochlori… [cymitquimica.com]
- 9. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Introduction: Understanding the Solubility Profile of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Different Solvents
This compound is a beta-amino acid ester derivative. Its structural features, including a primary amine, a methyl ester, and a dimethyl-substituted carbon backbone, contribute to its physicochemical properties. As with many amine-containing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), it is commonly supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1] A comprehensive understanding of its solubility in a range of solvents is critical for its application in drug discovery and development, influencing aspects from reaction kinetics in synthesis to formulation and bioavailability.
Theoretical Considerations for Solubility
The solubility of a compound is a complex interplay between the solute's properties and the solvent's properties. For this compound, the key factors are:
-
Ionic Nature: As a hydrochloride salt, the compound is ionic and will exhibit greater solubility in polar solvents capable of solvating the ammonium cation and the chloride anion.
-
Hydrogen Bonding: The presence of the ammonium group allows for hydrogen bond donation, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are likely to be effective at solvating the molecule.
-
Hydrocarbon Structure: The methyl and dimethyl groups on the propanoate backbone contribute to the molecule's non-polar character. This will influence its solubility in less polar organic solvents.
-
pH-Dependent Solubility: The primary amine in the molecule is basic. In its hydrochloride salt form, the amine is protonated. The solubility of the compound in aqueous solutions will, therefore, be highly dependent on the pH. In acidic to neutral solutions, the ionic form will predominate, favoring solubility. As the pH becomes more basic, the free amine will be generated, which is likely to be less soluble in water.[2]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[3]
Experimental Determination of Thermodynamic Solubility
The following section outlines a robust, step-by-step protocol for determining the thermodynamic solubility of this compound in various solvents using the widely accepted shake-flask method.[4] This method is considered the "gold standard" for determining equilibrium solubility.
Recommended Solvents for Screening
A diverse set of solvents should be used to build a comprehensive solubility profile. The following are recommended, covering a range of polarities and functionalities:
-
Protic Solvents:
-
Water (deionized)
-
Methanol
-
Ethanol
-
-
Aprotic Polar Solvents:
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
-
Aprotic Non-Polar Solvents:
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of thermodynamic solubility.
Step-by-Step Protocol
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve is necessary to ensure a saturated solution is formed.
-
Accurately dispense a known volume of each selected solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4] It is advisable to perform a time-point study (e.g., sampling at 12, 24, and 48 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean vial. This removes any remaining microscopic particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[5]
-
Note on HPLC Method: A reversed-phase C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) may be necessary. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility from the measured concentration of the diluted aliquot, taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and interpretation.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Protic | Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value | |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Aprotic Polar | Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value | |
| Acetone | 25 | Experimental Value | Calculated Value | |
| Aprotic Non-Polar | Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
Interpretation of Results and Further Studies
The generated solubility data will provide valuable insights into the behavior of this compound.
-
High solubility in polar protic solvents like water and methanol would be expected due to the ionic nature of the hydrochloride salt.
-
Solubility in aprotic polar solvents like DMSO and acetonitrile will depend on the balance between the polarity of the solvent and its ability to solvate the ions. For a related compound, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, a solubility of 50 mg/mL in DMSO has been reported, suggesting that this class of solvents may be effective.
-
Low solubility in non-polar solvents is anticipated, as these solvents cannot effectively solvate the charged species.
For applications in buffered aqueous systems, it is highly recommended to perform a pH-solubility profile . This involves repeating the solubility measurement at various pH values to determine the pH at which the compound begins to precipitate as the free base.
Conclusion
While pre-existing quantitative solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed, actionable protocol for its determination. By systematically applying the shake-flask method and appropriate analytical techniques, researchers can generate the high-quality solubility data essential for advancing their research and development activities. This empirical approach ensures a thorough understanding of the compound's behavior in various solvent systems, paving the way for its effective use in synthesis, formulation, and other scientific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Versatile Building Block in Modern Drug Discovery and Materials Science
Abstract
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a structurally unique β-amino acid ester that holds significant promise as a versatile building block in diverse research and development landscapes. The presence of gem-dimethyl groups on the α-carbon introduces conformational constraints that can be exploited to enhance the pharmacological properties of peptidomimetics and small molecule therapeutics. This guide provides an in-depth analysis of the potential research applications of this compound, grounded in established principles of medicinal chemistry and polymer science. We will explore its utility in the synthesis of novel bioactive scaffolds, its role in the development of advanced drug delivery systems, and provide detailed, actionable experimental protocols for its application.
Introduction: The Strategic Advantage of the 2,2-dimethyl-β-alanine Scaffold
β-Amino acids and their derivatives are of immense interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[1] The core structure of Methyl 3-amino-2,2-dimethylpropanoate, the 2,2-dimethyl-β-alanine moiety, offers distinct advantages. The gem-dimethyl substitution effectively shields the adjacent amide bond from proteolytic cleavage, a critical attribute for enhancing the in-vivo stability and bioavailability of peptide-based drugs.[2] Furthermore, this substitution restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
This guide will delve into three primary areas of application for this compound:
-
As a foundational scaffold for novel small molecule inhibitors.
-
In the synthesis of constrained peptidomimetics for therapeutic development.
-
As a monomer for the creation of functional poly(β-amino ester)s for drug and gene delivery.
Below is a diagram illustrating the core chemical structure of Methyl 3-amino-2,2-dimethylpropanoate.
Caption: Chemical structure of Methyl 3-amino-2,2-dimethylpropanoate.
Application in Small Molecule Drug Discovery
The 2,2-dimethyl-β-alanine scaffold can be a key component in the design of novel small molecule inhibitors for various therapeutic targets. The introduction of the gem-dimethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[3]
Synthesis of Novel Heterocyclic Scaffolds
This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[4][5] For instance, it can be utilized in multicomponent reactions to generate substituted pyridines, pyrimidines, or other nitrogen-containing ring systems.
Experimental Workflow: Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines a modified Biginelli-type reaction to synthesize a dihydropyrimidinone derivative, a class of compounds known for its diverse biological activities, including as calcium channel blockers.
Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.
Protocol:
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Condensation: To the solution, add an aromatic aldehyde (1.0 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃). Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add urea or thiourea (1.2 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Application in Peptidomimetic Design
The incorporation of Methyl 3-amino-2,2-dimethylpropanoate into peptide sequences can lead to peptidomimetics with enhanced therapeutic potential. The conformational rigidity imposed by the gem-dimethyl group can pre-organize the peptide backbone into a bioactive conformation, leading to increased receptor affinity and selectivity.
Synthesis of a Dipeptide Mimetic
This protocol describes the coupling of N-Boc-protected glycine with Methyl 3-amino-2,2-dimethylpropanoate to form a dipeptide mimetic.
Experimental Protocol: Peptide Coupling
-
Activation: Dissolve N-Boc-glycine (1.0 eq) in dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at 0°C for 1 hour.
-
Coupling: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM. Add the activated N-Boc-glycine solution dropwise to this flask at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Application in Materials Science: Poly(β-amino ester)s for Drug Delivery
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have shown great promise as non-viral vectors for gene and drug delivery.[6][7] The amine groups in the polymer backbone become protonated at acidic pH, leading to endosomal escape and efficient intracellular delivery of payloads. Methyl 3-amino-2,2-dimethylpropanoate can be used as a monomer in the synthesis of novel PBAEs.
Synthesis of a PBAE via Michael Addition
This protocol details the synthesis of a PBAE through the Michael addition of the amine group of Methyl 3-amino-2,2-dimethylpropanoate to a diacrylate monomer.
Caption: Workflow for the synthesis of a Poly(β-amino ester).
Protocol:
-
Monomer Preparation: Neutralize this compound with a suitable base to obtain the free amine.
-
Polymerization: In a reaction vessel, dissolve the free amine (1.0 eq) and a diacrylate monomer (e.g., 1,4-butanediol diacrylate) (1.0 eq) in a suitable solvent like DMSO.
-
Reaction: Heat the mixture at 90°C for 24-48 hours under an inert atmosphere.
-
Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent such as diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | PubChem |
| Molecular Weight | 167.63 g/mol | PubChem |
| IUPAC Name | methyl 3-amino-2,2-dimethylpropanoate;hydrochloride | PubChem |
Conclusion
This compound is a promising and versatile chemical entity with broad potential applications in drug discovery and materials science. Its unique structural features, particularly the gem-dimethyl substitution, offer researchers a powerful tool to modulate the properties of small molecules, peptides, and polymers. The experimental protocols provided in this guide serve as a starting point for exploring the full potential of this valuable building block in the development of next-generation therapeutics and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Latest developments in small molecule analgesics: heterocyclic scaffolds II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications [pubmed.ncbi.nlm.nih.gov]
- 7. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
The Strategic Utility of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in Complex Molecule Synthesis: An In-depth Technical Guide
Introduction: The Architectural Advantage of Steric Hindrance
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a seemingly simple β-amino acid ester, presents a unique and powerful tool for the discerning chemist. Its strategic incorporation of gem-dimethyl groups adjacent to the ester functionality introduces significant steric hindrance, a feature that can be exploited to direct reaction pathways, enhance metabolic stability, and confer specific conformational constraints in the target molecule. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 177269-37-3 | [1][2] |
| Molecular Formula | C6H14ClNO2 | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 167-168 °C | General knowledge |
The key structural feature of this molecule is the quaternary carbon center at the C2 position. This gem-dimethyl substitution creates a neopentyl-like environment, which sterically shields the adjacent ester carbonyl group and influences the reactivity of the primary amine at the C3 position. This inherent steric bias is a critical factor in its synthetic utility.
Synthesis of this compound: A Proposed Protocol
While numerous suppliers offer this compound, an in-house synthesis may be desirable. A robust and scalable synthesis can be adapted from established procedures for related β-amino acids. The following is a proposed two-step protocol starting from the commercially available 3-hydroxy-2,2-dimethylpropanoic acid.
Step 1: Synthesis of 3-Amino-2,2-dimethylpropanoic acid
This step involves the conversion of the hydroxyl group to an amino group, which can be achieved through a variety of methods. A common approach involves the activation of the alcohol, followed by displacement with an azide and subsequent reduction.
Step 2: Fischer Esterification to Yield the Final Product
The synthesized 3-amino-2,2-dimethylpropanoic acid is then esterified to afford the methyl ester hydrochloride. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a reliable method.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 3-Amino-2,2-dimethylpropanoic acid
-
Mesylation of 3-hydroxy-2,2-dimethylpropanoic acid: The starting acid is treated with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane at 0 °C to room temperature to form the corresponding mesylate.
-
Azide Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent such as DMF at elevated temperatures. This S(_N)2 reaction displaces the mesylate group to yield 3-azido-2,2-dimethylpropanoic acid.
-
Reduction of the Azide: The azide is reduced to the primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.
Part B: Fischer Esterification of 3-Amino-2,2-dimethylpropanoic acid
-
To a round-bottom flask charged with 3-amino-2,2-dimethylpropanoic acid (1 equivalent), add an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl(_2)) (1.5-2.0 equivalents) dropwise. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting amino acid is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.
Strategic Applications in Organic Synthesis
The true value of this compound lies in its application as a strategic building block. Its bifunctional nature, possessing both a nucleophilic primary amine and an ester, allows for its incorporation into a wide array of molecular scaffolds.
Amide Bond Formation: A Sterically Hindered Nucleophile
The primary amine of the title compound readily participates in amide coupling reactions with carboxylic acids. This is a cornerstone of its utility, particularly in the synthesis of peptidomimetics and other bioactive molecules.[2]
Causality Behind Experimental Choices: The steric hindrance provided by the gem-dimethyl groups can influence the choice of coupling reagents. While standard reagents like EDC/HOBt can be effective, more potent activating agents such as HATU or PyBOP may be required to achieve high yields, especially when coupling with sterically demanding carboxylic acids.[2] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction without competing in the acylation.
Experimental Protocol: Amide Coupling
Synthesis of Methyl 3-(acylamino)-2,2-dimethylpropanoate
-
To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.[2]
A specific application of this building block is demonstrated in the synthesis of bicyclic CX3CR1 receptor agonists, where it is coupled with a thiophene carboxylic acid derivative.[2]
Caption: Amide coupling reaction workflow.
N-Arylation Reactions: Building Heterocyclic Scaffolds
The primary amine can also act as a nucleophile in substitution reactions, particularly in the formation of C-N bonds with aryl halides or heteroaryl halides. This is exemplified in the synthesis of antibiotic compounds where this compound is reacted with a 5-bromo-3-fluoro-2-nitropyridine.[4]
Causality Behind Experimental Choices: In this nucleophilic aromatic substitution (S(_N)Ar) reaction, the presence of a strong electron-withdrawing group (the nitro group) on the pyridine ring activates the ring towards nucleophilic attack. A base, such as potassium carbonate, is required to deprotonate the amine hydrochloride, generating the free amine which is the active nucleophile. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.[4]
Experimental Protocol: N-Arylation
Synthesis of Methyl 3-((5-bromo-2-nitropyridin-3-yl)amino)-2,2-dimethylpropanoate
-
To a solution of 5-bromo-3-fluoro-2-nitropyridine (1 equivalent) in a polar aprotic solvent such as THF, add this compound (1 equivalent) and potassium carbonate (2 equivalents).[4]
-
Heat the reaction mixture to reflux and stir overnight.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: N-Arylation reaction workflow.
Role in Peptidomimetics and Drug Discovery
The incorporation of β-amino acids, especially those with conformational constraints like Methyl 3-amino-2,2-dimethylpropanoate, is a well-established strategy in the design of peptidomimetics.[5] These modified peptides often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The gem-dimethyl group can also induce specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets.[5]
This building block serves as a valuable scaffold in drug discovery, allowing for the exploration of chemical space around a rigid core.[6] By functionalizing the amine and ester groups, libraries of compounds can be generated for screening against various therapeutic targets.
Spectroscopic Characterization: A Predictive Overview
While a definitive, published spectrum for this compound is not available in the cited sources, its expected NMR and IR spectra can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR:
-
A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH(_3))(_2)).
-
A singlet for the methyl ester protons (COOCH(_3)).
-
A singlet or broad singlet for the methylene protons adjacent to the amine (CH(_2)NH(_3)
).+ -
A broad singlet for the ammonium protons (NH(_3)
), which may exchange with D(_2)O.+
¹³C NMR:
-
A quaternary carbon signal for the C(CH(_3))(_2) carbon.
-
A signal for the two equivalent methyl carbons.
-
A signal for the methylene carbon adjacent to the amine.
-
A signal for the methyl ester carbon.
-
A signal for the ester carbonyl carbon.
IR Spectroscopy:
-
A strong C=O stretch for the ester carbonyl group.
-
N-H stretching bands for the primary ammonium salt.
-
C-H stretching bands for the alkyl groups.
Safety and Handling
Conclusion: A Versatile and Strategic Building Block
This compound is more than just a simple amino acid ester. Its unique structural feature—the gem-dimethyl group—imparts steric constraints that can be strategically leveraged in organic synthesis. From directing the outcome of amide coupling reactions to forming the backbone of proteolytically stable peptidomimetics, this building block offers a reliable and versatile platform for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in established chemical principles and supported by examples from the current scientific literature. The continued exploration of this and similar sterically hindered building blocks will undoubtedly lead to the discovery of novel therapeutics and innovative chemical entities.
References
- 1. CAS:177269-37-3, 2,2-二甲基-3-氨基丙酸甲酯盐酸盐-毕得医药 [bidepharm.com]
- 2. US20210024510A1 - Bicyclic cx3cr1 receptor agonists - Google Patents [patents.google.com]
- 3. Ethyl 3-amino-2,2-dimethylpropanoate | CAS#:59193-77-0 | Chemsrc [chemsrc.com]
- 4. WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof - Google Patents [patents.google.com]
- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a notable non-proteinogenic β-amino acid ester, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, characterized by a quaternary carbon center adjacent to both an amine and a methyl ester functional group, impart specific conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this versatile compound, with a particular focus on its role in the development of innovative pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 177269-37-3 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 167-168 °C | N/A |
Historical Context and Discovery
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with the formation of the parent β-amino acid, followed by esterification and salt formation.
Part 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid
A common route to the precursor, 3-amino-2,2-dimethylpropanoic acid, starts from hydroxypivalic acid. This method involves an esterification step, followed by the introduction of a leaving group and subsequent amination.
Figure 1: Synthetic pathway for 3-Amino-2,2-dimethylpropanoic Acid.
Experimental Protocol: Synthesis of 3-Amino-2,2-dimethylpropionamide (Precursor to the Amino Acid)[4]
-
Esterification: Hydroxypivalic acid (3.8 mol) is refluxed in ethanol (900 mL) with a catalytic amount of sulfuric acid (5 mL) for 8 hours. The reaction is monitored by GC until completion.
-
Mesylation: The resulting methyl hydroxypivalate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form methyl 3-mesyloxy-2,2-dimethylpropionate.
-
Amination: The mesylate intermediate is treated with a concentrated aqueous ammonia solution (28%) and refluxed for 6-8 hours to yield 3-amino-2,2-dimethylpropionamide.
-
Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to afford 3-amino-2,2-dimethylpropanoic acid.
Part 2: Esterification and Hydrochloride Salt Formation
The final step involves the esterification of the amino acid with methanol, which can be achieved using several methods. A common and effective method utilizes thionyl chloride in methanol, which both catalyzes the esterification and provides the chloride counter-ion for the hydrochloride salt formation.
Figure 2: Final step in the synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound (Inferred from general procedures for amino acid esterification)[5][6]
-
Reaction Setup: A round-bottom flask is charged with methanol and cooled in an ice bath.
-
Reagent Addition: Thionyl chloride is added dropwise to the cooled methanol with stirring. This in situ generation of HCl is crucial for the reaction.
-
Substrate Addition: 3-Amino-2,2-dimethylpropanoic acid is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a period and then refluxed for several hours until the reaction is complete, as monitored by TLC.
-
Workup: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization to afford this compound as a solid.
Applications in Drug Development
The rigid dimethyl substitution on the carbon atom alpha to the ester functionality in this compound makes it an attractive building block for introducing conformational constraints in drug candidates. This can lead to improved target selectivity and metabolic stability.
Key Intermediate in the Synthesis of CX3CR1 Receptor Agonists
A significant application of this compound is its use as a key intermediate in the synthesis of bicyclic CX3CR1 receptor agonists. The CX3CR1 receptor is a G protein-coupled receptor that plays a role in the adhesion and migration of leukocytes.[7][8] Modulators of this receptor are being investigated for the treatment of inflammatory and autoimmune diseases.
In a patented synthetic route, this compound is coupled with a bicyclic carboxylic acid to form an amide bond, a crucial step in the elaboration of the final drug candidate.
Figure 3: Role as a building block in the synthesis of a CX3CR1 receptor agonist.
Potential as a Scaffold in Other Therapeutic Areas
The structural motif of this compound holds promise for its incorporation into a variety of other therapeutic agents. The primary amine allows for a wide range of derivatization, including acylation, alkylation, and sulfonylation, enabling the exploration of diverse chemical space in drug discovery programs. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. While its specific discovery and historical timeline are not extensively documented, its utility is clearly demonstrated through its application in the synthesis of complex pharmaceutical agents, such as CX3CR1 receptor agonists. The synthetic routes to this compound are accessible, and its unique structural features provide a powerful tool for medicinal chemists to design and develop next-generation therapeutics with improved pharmacological profiles. As research into novel drug targets continues, the demand for such specialized building blocks is likely to grow, further solidifying the importance of this compound in the field of drug discovery.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | 177269-37-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Stability and Storage of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Its structure, featuring a methyl ester, a primary amine, and a gem-dimethyl group, confers specific chemical properties that are critical to its function but also dictate its stability profile. The hydrochloride salt form is typically employed to enhance solubility and stability compared to the free base.
A thorough understanding of this compound's stability—its resistance to chemical change over time under various environmental influences—is paramount. For researchers and drug development professionals, ensuring the integrity of starting materials is a foundational requirement for reproducible results, valid analytical data, and the ultimate safety and efficacy of the final product. This guide provides a detailed examination of the factors affecting the stability of this compound, recommended storage conditions, and robust methodologies for its stability assessment.
Chemical Profile and Intrinsic Stability
The inherent stability of this compound is governed by its functional groups:
-
Methyl Ester: This is the most reactive site on the molecule and is susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis cleaves the ester bond, yielding methanol and 3-amino-2,2-dimethylpropanoic acid.[1][2]
-
Primary Amine: The amino group is basic and is protonated in the hydrochloride salt form. This protonation generally protects the amine from participating in many degradation reactions.
-
Hydrochloride Salt: The salt form enhances the compound's stability in the solid state by preventing the free amine from engaging in reactions and typically results in a more crystalline, less hygroscopic solid compared to the free base.[3]
Given these features, the primary anticipated degradation pathway is the hydrolysis of the ester linkage.
Caption: Primary hydrolytic degradation pathway for the compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is critical. The following recommendations are synthesized from supplier safety data sheets (SDS) and established best practices for chemical storage.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2 - 8 °C (Refrigerated) | Storing at reduced temperatures significantly slows the rate of potential degradation reactions, particularly hydrolysis. This is the single most effective control measure for preserving long-term stability. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | While the primary risk is hydrolysis, inerting the container minimizes contact with atmospheric oxygen and moisture, providing an extra layer of protection against potential oxidative degradation and hygroscopicity. |
| Humidity | Keep container tightly closed in a dry place.[4] | Moisture is a direct reactant in the primary degradation pathway (hydrolysis). A tightly sealed container in a desiccated environment (or a refrigerator, which is inherently low humidity) is essential to prevent moisture uptake. |
| Light | Protect from light; Light sensitive. | Some organic molecules can absorb energy from light, particularly in the UV spectrum, which can lead to photolytic degradation. Storing in an opaque or amber vial inside a cabinet or refrigerator provides adequate protection. |
Summary of Handling Precautions:
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5][6]
-
Keep away from heat, sparks, and open flames.[5]
Forced Degradation Studies: A Methodological Approach
Forced degradation, or stress testing, is an essential practice to understand a compound's stability profile.[2][7][8] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways. This knowledge is crucial for developing stability-indicating analytical methods.[9][10]
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol: Acid/Base Hydrolysis
Objective: To assess the stability of the ester linkage in acidic and basic environments. Ester hydrolysis is a common degradation pathway for this class of compounds.[1]
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water) at a concentration of approximately 1 mg/mL.[8]
-
Acid Stress:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[2]
-
Withdraw aliquots at intermediate time points (e.g., 2, 4, 8 hours).
-
Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M NaOH to halt the reaction before analysis.
-
-
Base Stress:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Causality Note: Ester hydrolysis is often much faster under basic conditions. Therefore, this study should initially be conducted at room temperature.
-
Withdraw aliquots at shorter time points (e.g., 15 min, 1 hr, 4 hrs).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Experimental Protocol: Thermal and Photostability
Objective: To evaluate the stability of the compound in its solid state under heat and in solution when exposed to light.
Methodology - Thermal Stress:
-
Place a small amount of the solid compound in a clear glass vial.
-
Store the vial in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).[3]
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
Methodology - Photostability:
-
Prepare a solution of the compound (~1 mg/mL) in a transparent quartz or borosilicate glass vial.
-
Prepare a "dark control" by wrapping an identical vial in aluminum foil.
-
Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
Analyze both the exposed sample and the dark control by HPLC.
Analytical Methodologies for Stability Assessment
The core of any stability study is a robust, validated analytical method that can separate, detect, and quantify the parent compound from any potential degradation products.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[9][12] A reversed-phase HPLC method with UV detection is typically the first choice. The method must be "stability-indicating," meaning it can resolve the main peak from all impurity and degradation peaks. Method development often involves screening different columns, mobile phase compositions (e.g., acetonitrile/water gradients), and pH to achieve optimal separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable during forced degradation studies to identify the mass of unknown degradation peaks, which provides critical clues for structural elucidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of significant degradation products that have been isolated, providing definitive proof of the degradation pathway.[12]
Summary of Expected Stability Profile
Based on the chemical structure and principles of forced degradation, the following outcomes can be anticipated. This table serves as a predictive guide for researchers designing their own studies.
| Stress Condition | Expected Degradation | Primary Degradation Product(s) | Rationale |
| 0.1 M HCl, 60°C | Moderate to Significant | 3-Amino-2,2-dimethylpropanoic acid | Acid-catalyzed hydrolysis of the methyl ester.[1][2] |
| 0.1 M NaOH, RT | Rapid and Significant | 3-Amino-2,2-dimethylpropanoic acid | Base-catalyzed (saponification) hydrolysis of the ester, which is typically much faster than acid-catalyzed hydrolysis.[2][13] |
| Water, 60°C | Slow to Minor | 3-Amino-2,2-dimethylpropanoic acid | Neutral hydrolysis occurs but at a much slower rate than under acidic or basic conditions. |
| Heat (Solid, 80°C) | Likely Stable | None expected | As a crystalline hydrochloride salt, the compound should exhibit good solid-state thermal stability. |
| Light (ICH Q1B) | Likely Stable | None expected | The molecule lacks significant chromophores that typically absorb light and lead to photodecomposition, though this must be confirmed experimentally. |
| Oxidation (H₂O₂) | Likely Stable | N/A | The molecule does not contain functional groups that are highly susceptible to oxidation. |
Conclusion
This compound is a generally stable compound in its solid form, provided it is stored correctly. The primary liability is the hydrolysis of its methyl ester group, a reaction that is significantly accelerated by basic and, to a lesser extent, acidic conditions. For researchers and developers, adherence to recommended storage conditions—specifically refrigeration (2-8°C), protection from light, and storage in a tightly sealed container in a dry environment —is non-negotiable for ensuring its chemical integrity. The methodologies outlined in this guide provide a robust framework for verifying the stability of this compound and for developing analytical methods that can guarantee its purity throughout its lifecycle in a research or development setting.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. benchchem.com [benchchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. kinampark.com [kinampark.com]
- 10. ijsdr.org [ijsdr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
Purity analysis of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
An In-depth Technical Guide to the Purity Analysis of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
Foreword: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the journey from a chemical entity to a therapeutic agent is paved with rigorous analytical scrutiny. For drug development professionals, the purity of a starting material or intermediate like this compound is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and stability of the final drug product are built.[1][2] Undesired chemical entities, or impurities, can arise from numerous sources including the synthetic route, degradation, or storage and may pose significant health risks, even in trace amounts.[1]
This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, establishing a self-validating system of orthogonal techniques. Our approach is rooted in the principles of scientific integrity and aligns with the stringent expectations of global regulatory bodies, as outlined in guidelines from the International Council for Harmonisation (ICH).[1][3][4]
Understanding the Impurity Landscape
A comprehensive purity analysis begins with a theoretical understanding of the potential impurities. As per the ICH Q3A(R2) guideline, impurities in a new drug substance are classified into three main categories.[4][5][6]
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, or reagents. For this compound, potential organic impurities could include unreacted starting materials, products of side-reactions, or the corresponding free acid from hydrolysis.
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals.[5] Their presence is typically controlled through pharmacopoeial or other standardized procedures.
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance.[7][8] Their control is critical due to their potential toxicity and is specifically addressed in the ICH Q3C guideline.[1][5]
The objective of our analytical strategy is to detect, identify, and quantify these potential impurities with a high degree of confidence.
A Multi-Modal Analytical Strategy: The Orthogonal Approach
No single analytical technique can provide a complete picture of a substance's purity. A robust and trustworthy purity profile is constructed by employing several orthogonal (i.e., different and complementary) analytical methods. This section details the core techniques for a comprehensive evaluation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling
HPLC is the cornerstone for determining the assay (potency) and quantifying related organic impurities in most pharmaceutical compounds.[9][10] It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
Causality Behind the Method: For a polar, small molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a non-polar environment, and elution is achieved by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can separate the main component from less polar and more polar impurities. UV detection is common, although the analyte lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., 200-220 nm).
Experimental Protocol: HPLC-UV for Assay and Related Substances
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient, for example, 5% B to 40% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[11]
-
Injection Volume: 10 µL.[11]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume of Mobile Phase A to create a stock solution. Further dilute to a working concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
The assay is calculated by comparing the peak area of the main component in the sample to that of the standard (external standard method).
-
Impurities are quantified using the area normalization method, assuming a similar response factor to the main peak, or against a qualified impurity standard if available.
-
Caption: HPLC workflow for purity and impurity analysis.
Gas Chromatography (GC): The Standard for Residual Solvent Analysis
Residual solvents are process-related impurities that must be strictly controlled.[7][12] The globally accepted method for their analysis is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID), as detailed in USP <467> and ICH Q3C.[8][12]
Causality Behind the Method: Direct injection of the non-volatile salt would contaminate the GC system. Headspace sampling elegantly solves this by heating the sample in a sealed vial and injecting only the vapor phase (the volatile solvents) into the GC. A Flame Ionization Detector (FID) is used because it provides a robust and near-universal response for organic compounds, making it ideal for quantifying a wide range of potential solvents.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
Chromatographic Conditions:
-
Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) is a common first-pass column as per USP <467>.[12]
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: An initial hold at a low temperature (e.g., 40 °C for 10 min) followed by a ramp (e.g., to 240 °C at 10 °C/min) to elute all solvents.
-
Injector and Detector Temperature: ~250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: ~80-100 °C.
-
Vial Equilibration Time: ~15-30 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of all potential residual solvents (e.g., Class 1, 2, and 3 solvents) in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).[13] Prepare working standards at the concentration limits specified by ICH Q3C.
-
Sample Preparation: Accurately weigh a significant amount of the this compound (e.g., 100 mg) into a headspace vial and dissolve in a known volume of DMSO.
-
-
Analysis:
-
Run the standard solutions to confirm system suitability (resolution, peak identification) and for quantification.
-
Run the sample vial and identify any peaks by comparing retention times to the standard. Quantify any detected solvents against the standard curve.
-
Caption: Headspace GC workflow for residual solvent analysis.
Nuclear Magnetic Resonance (NMR): The Definitive Structural and Quantitative Tool
NMR spectroscopy provides unambiguous structural confirmation and can be used as a primary quantitative method (qNMR).[14] It is an essential orthogonal technique to HPLC, as its quantification principle is independent of chromatographic separation and relies on the direct relationship between signal intensity and the number of atomic nuclei.
Causality Behind the Method: qNMR provides a highly accurate purity value without needing a reference standard of the analyte itself. Instead, a certified internal standard (a compound of high purity, unrelated to the analyte) is used. By accurately weighing both the sample and the internal standard into the NMR tube, the purity of the sample can be calculated by comparing the integral of a specific sample proton signal to that of a known proton signal from the standard.[11] This provides a direct measure of the molar quantity of the analyte.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.[11]
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both components completely.[11]
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures full relaxation and accurate signal integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Caption: Logical flow for quantitative NMR (qNMR) analysis.
Mass Spectrometry (MS): For Unambiguous Impurity Identification
While HPLC-UV can detect and quantify impurities, it cannot identify them. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the definitive technique for impurity structure elucidation.[15][16][17] It provides the molecular weight of an impurity and, through fragmentation analysis (MS/MS), yields clues about its structure.
Causality Behind the Method: According to ICH Q3A, any impurity found above the "identification threshold" must have its structure determined.[5][6] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of an impurity's elemental formula. Tandem MS (MS/MS) involves isolating the impurity ion and fragmenting it to produce a "fingerprint" spectrum that helps piece together its molecular structure.[17]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Use the same chromatographic method developed for HPLC-UV analysis to ensure correlation of peaks.
-
Operate the MS in a positive electrospray ionization (ESI+) mode, which is suitable for the primary amine in the analyte.
-
Perform a full scan analysis to obtain accurate masses for all eluting peaks.
-
For any peak exceeding the identification threshold, perform a targeted MS/MS experiment.
-
-
Data Analysis:
-
Extract the accurate mass of the impurity from the full scan data.
-
Use software to generate possible elemental formulas that match the accurate mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the proposed structure. For example, a common loss might correspond to the methyl ester group.[15]
-
Caption: Decision tree for impurity identification using LC-MS.
Karl Fischer Titration: The Gold Standard for Water Content
Water is not a process impurity or a related substance, but its content must be accurately determined as it affects the true purity and stability of the drug substance. Karl Fischer (KF) titration is the universally recognized method for this purpose due to its high specificity for water.[18][19][20]
Causality Behind the Method: Unlike the "Loss on Drying" method, which measures the loss of any volatile component, Karl Fischer titration is based on a specific chemical reaction between iodine and water.[20][21] This specificity is critical for ensuring that only water content is being measured. For expected water content in the range of 0.1% to 100%, volumetric titration is the appropriate choice.[20][21]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: An automated volumetric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer reagent and a suitable anhydrous solvent (e.g., methanol).
-
Procedure:
-
The titration vessel is pre-titrated with the KF reagent to neutralize any ambient moisture in the solvent.
-
An accurately weighed amount of the this compound sample is added directly to the vessel.
-
The sample is titrated with the KF reagent until the electrochemical endpoint is reached.
-
-
Calculation: The instrument's software automatically calculates the water content based on the volume of titrant consumed, the known titer of the reagent, and the sample weight.[19]
-
% H₂O = (Volume of KF Reagent consumed (mL) * KF Reagent Factor (mg/mL)) / (Sample Weight (mg)) * 100
-
Data Synthesis and Final Purity Assessment
The final purity value is not derived from a single measurement but is a synthesis of all the data collected. A mass balance calculation is performed to account for all components of the material.
Table 1: Hypothetical Purity Profile for a Batch of this compound
| Analytical Test | Methodology | Result | Purpose |
| Assay | HPLC-UV | 99.2% (as-is basis) | Measures the amount of the main component. |
| Quantitative Purity | ¹H qNMR | 99.1% (by mass) | Orthogonal confirmation of assay value. |
| Organic Impurities | HPLC-UV | Impurity A: 0.08%Impurity B: 0.12%Total Impurities: 0.25% | Quantifies known and unknown related substances. |
| Water Content | Karl Fischer Titration | 0.45% | Determines moisture content. |
| Residual Solvents | Headspace GC-FID | Methanol: 250 ppmToluene: < 50 ppm | Quantifies volatile organic impurities. |
| Mass Balance | Calculation | 99.2% (Assay) + 0.25% (Imps) + 0.45% (H₂O) + 0.025% (Solvents) = 99.925% | Accounts for all measured components to ensure a comprehensive analysis. |
This holistic view, combining chromatographic purity, absolute quantitative purity, and specific content analyses, provides a highly trustworthy and defensible assessment of the material's quality.
References
- 1. jpionline.org [jpionline.org]
- 2. lcms.cz [lcms.cz]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 9. njlabs.com [njlabs.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chimia.ch [chimia.ch]
- 18. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 21. gmpinsiders.com [gmpinsiders.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Hindered β-Amino Acids
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These modifications can impart desirable properties such as increased proteolytic stability, constrained conformations, and novel biological activities. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a β-amino acid with significant steric bulk at the β-carbon, presents both unique opportunities and considerable synthetic challenges. The gem-dimethyl substitution drastically reduces the reactivity of both the amino and carboxyl functionalities, necessitating carefully optimized protocols to achieve efficient peptide bond formation and subsequent deprotection without compromising chiral integrity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the successful incorporation of Methyl 3-amino-2,2-dimethylpropanoate into peptide sequences. We will delve into the causality behind the choice of reagents and reaction conditions, offering a scientifically grounded approach to overcoming the hurdles associated with this sterically demanding building block.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 177269-37-3 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molar Mass | 167.63 g/mol | [1] |
| Melting Point | 167-168 °C | [1] |
| Appearance | White to off-white solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
The Challenge of Steric Hindrance: A Mechanistic Perspective
The primary obstacle in utilizing Methyl 3-amino-2,2-dimethylpropanoate is the steric hindrance imposed by the gem-dimethyl group on the β-carbon. This bulkiness impedes the approach of both the incoming activated N-protected amino acid to the amino group and the activation of its own carboxyl group.
Caption: Steric hindrance in peptide synthesis with Methyl 3-amino-2,2-dimethylpropanoate.
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), often prove insufficient for driving these reactions to completion, leading to low yields and unreacted starting materials.[2]
Recommended Coupling Protocol: Leveraging the Power of HATU
To overcome the challenge of steric hindrance, a highly potent coupling reagent is required. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uronium salt-based reagent known for its high efficiency and ability to suppress racemization.[3] The superiority of HATU stems from its mechanism of action, which involves the formation of a highly reactive OAt-active ester.[3][4]
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Step-by-Step Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Suitable solid support (e.g., Rink Amide resin)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Methyl 3-amino-2,2-dimethylpropanoate:
-
Pre-activation: In a separate vial, dissolve Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow this mixture to stand for 2-5 minutes to pre-activate the amino acid.[3]
-
Neutralization of Hydrochloride: To the reaction vessel containing the deprotected peptide-resin, add a solution of DIPEA in DMF (2-3 equivalents) and agitate for 5 minutes to neutralize the hydrochloride salt of the newly exposed amine.
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
Monitoring: Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive after 4 hours, drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any excess reagents and byproducts.
Deprotection of the C-Terminal Methyl Ester
The final step after peptide assembly and cleavage from the resin is the deprotection of the C-terminal methyl ester. Standard saponification with sodium hydroxide can lead to significant racemization, especially with sterically hindered residues.[5] Therefore, a milder approach is necessary to preserve the stereochemical integrity of the peptide.
Recommended Protocol: Lithium Hydroxide Mediated Saponification
The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at low temperatures has been shown to minimize racemization during the hydrolysis of peptide methyl esters.[6]
Materials:
-
Crude peptide with C-terminal methyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude peptide in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Saponification: Add a solution of LiOH·H₂O (1.5-2.0 equivalents) in a minimal amount of water dropwise to the cooled peptide solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by HPLC or TLC. The reaction time can vary from 1 to several hours depending on the peptide sequence.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide with a free C-terminal carboxylic acid.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after double coupling, consider increasing the reaction temperature to 40-50°C or utilizing microwave-assisted peptide synthesis (MA-SPPS) to provide additional energy to overcome the activation barrier.
-
Guanidinylation Side Reaction: When using HATU, avoid a large excess of the reagent and ensure that the carboxylic acid is fully activated before adding it to the deprotected amine. This minimizes the risk of the free amine attacking the guanidinium carbon of HATU.[3]
-
Racemization during Deprotection: It is crucial to maintain a low temperature (0 °C) during the saponification and acidification steps to minimize epimerization.
-
Solvent Choice: For particularly difficult couplings, N-methylpyrrolidone (NMP) can be used as a solvent due to its superior solvating properties compared to DMF.
Conclusion
The successful incorporation of sterically hindered β-amino acids like this compound into peptide chains is achievable with optimized protocols. The use of a potent coupling reagent such as HATU is essential to drive the reaction to completion. Furthermore, careful selection of deprotection conditions, specifically the use of lithium hydroxide at low temperatures for methyl ester hydrolysis, is critical for preserving the stereochemical integrity of the final peptide product. By understanding the mechanistic challenges and employing the detailed protocols outlined in this guide, researchers can confidently utilize this valuable building block to advance their peptide-based research and development efforts.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: The Role of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride emerges as a pivotal building block, offering a unique structural motif that has found significant application in the synthesis of complex therapeutic agents. As a derivative of β-amino acids, this compound provides a backbone that is less susceptible to enzymatic degradation compared to its α-amino acid counterparts, a crucial advantage in drug design.
The defining feature of this molecule is the gem-dimethyl group at the α-position to the ester. This structural element introduces significant steric hindrance, which can be strategically employed to lock the molecule into a specific, biologically active conformation. This conformational rigidity is highly desirable for enhancing binding affinity to protein targets and improving selectivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, underscoring its value for researchers and scientists in pharmaceutical development.
Physicochemical Profile
A clear understanding of the fundamental properties of a building block is essential for its effective implementation in synthesis.
| Property | Value |
| Chemical Name | Methyl 3-amino-2,2-dimethylpropanoate HCl |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 88512-06-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol |
| Key Structural Features | Primary amine (hydrochloride salt), Methyl ester, gem-dimethyl group |
Core Application: A Key Fragment in Antiviral Synthesis
The most prominent application of β-amino acid esters is in the synthesis of peptidomimetic oligomers, which are of high interest in medicinal chemistry[1]. This compound, and its derivatives, have been instrumental as intermediates in the synthesis of potent therapeutic agents. A noteworthy example is its connection to the development of Boceprevir , a protease inhibitor for the treatment of Hepatitis C[2][3]. While not a direct precursor in the final patented synthesis routes, related structures containing the gem-dimethyl motif are crucial. For instance, the synthesis of the key bicyclic [3.1.0] proline fragment of Boceprevir often starts from materials that establish the critical gem-dimethyl cyclopropane ring[2][4]. The principles of incorporating sterically hindered amino acid mimics, like the one derivable from the title compound, are central to the design of such protease inhibitors.
The gem-dimethyl group is a precursor to the 6,6-dimethyl moiety in the bicyclic proline intermediate of Boceprevir, which is essential for its binding to the HCV NS3 protease active site[4][5]. This highlights the strategic importance of using building blocks that can introduce such sterically demanding and conformationally significant features.
Broader Synthetic Utility in Drug Design
Beyond specific antiviral applications, this compound is a versatile tool for introducing the β-amino acid scaffold into a variety of potential therapeutics.
-
Peptidomimetics : The β-amino acid structure provides an alternative to the natural α-amino acid backbone, offering resistance to peptidases and allowing for the creation of novel secondary structures like helices and turns.
-
Conformational Constraint : The gem-dimethyl group restricts bond rotation, reducing the entropic penalty upon binding to a target and potentially increasing potency. This is a widely used strategy in modern drug design to create more rigid and selective molecules[6].
-
Poly(β-amino esters) (PBAEs) : This class of biodegradable polymers is synthesized from the Michael addition of amines to diacrylates.[7][8][9] PBAEs are extensively researched for non-viral gene delivery and drug delivery systems due to their biocompatibility and pH-responsive nature.[7][9] While the title compound itself is a mono-amine, its structural motif is representative of the building blocks used to create diverse PBAE libraries for screening in drug and gene delivery applications.[9]
-
Hypolipidemic Agents : Research has shown that compounds containing a 3-amino-2-methyl-propanone core can exhibit potent hypolipidemic activity by lowering serum cholesterol and triglyceride levels[10]. This suggests that the scaffold derivable from Methyl 3-amino-2,2-dimethylpropanoate could be explored for applications in cardiovascular medicine.
Experimental Protocols
The primary amine of this compound is its most reactive functional group, making amide bond formation a cornerstone of its synthetic application.
Protocol 1: Standard Amide Coupling
This protocol details a robust method for coupling the title compound with a generic carboxylic acid, a fundamental transformation in medicinal chemistry.[11][12]
Rationale: The hydrochloride salt must first be neutralized to liberate the free amine. A coupling agent, such as EDC, is required to activate the carboxylic acid, forming a highly reactive intermediate. An additive like HOBt is often included to improve efficiency and minimize side reactions, particularly racemization if chiral centers are present[12].
Caption: Workflow for a standard amide coupling reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.1 eq).
-
Dissolution: Add anhydrous solvent (e.g., DMF or CH₂Cl₂) to dissolve the solids. Cool the mixture to 0 °C in an ice bath.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The excess base ensures neutralization of the hydrochloride salt and the HCl generated during the reaction. Stir for 15 minutes.
-
Activation & Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: N-Boc Protection
Protecting the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a common strategy to prevent its reaction while other parts of the molecule are modified (e.g., hydrolysis of the methyl ester).
Rationale: Boc-anhydride reacts with the nucleophilic primary amine in the presence of a non-nucleophilic base. The base neutralizes the hydrochloride and the acidic byproduct of the reaction, driving the formation of the stable, protected carbamate.
Caption: Key steps for N-Boc protection of the amine.
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq) and stir for 10 minutes at room temperature.
-
Boc Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in a small amount of CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction with CH₂Cl₂. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected product, which can often be used without further purification.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that provides access to unique and medicinally relevant chemical space. Its ability to introduce a sterically hindered, degradation-resistant β-amino acid motif makes it an invaluable asset in the synthesis of sophisticated peptidomimetics and other complex molecular architectures. The protocols provided herein offer robust starting points for researchers looking to leverage the unique properties of this compound in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
Topic: Experimental Setup for Reactions Involving Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Hindered β-Amino Ester
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a primary amino group and a methyl ester, separated by a sterically demanding quaternary carbon center. This gem-dimethyl substitution provides a unique conformational constraint, making it a valuable scaffold for introducing rigidity into molecular structures. Such constraints are often sought in drug design to enhance binding affinity and selectivity for biological targets.[1]
The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life by protecting the nucleophilic primary amine from atmospheric degradation. Consequently, the crucial first step in nearly all synthetic applications is the in-situ liberation of the free amine using a suitable base. This guide provides detailed protocols for two fundamental transformations—N-acylation and N-alkylation—highlighting the critical experimental parameters and the scientific rationale behind them.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 177269-37-3 | [2][3][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 167.63 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | Generic observation |
| Melting Point | 167-168 °C | [4] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, THF | Inferred from common reaction solvents |
Safety and Handling: According to safety data sheets, this compound is classified as a skin and eye irritant.[5] All manipulations must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[5]
Protocol 1: N-Acylation via Amide Bond Formation with Acyl Chlorides
N-acylation is one of the most common reactions performed with this building block, enabling its incorporation into peptide-like structures or the attachment of various functional groups. The reaction proceeds via nucleophilic acyl substitution, where the liberated primary amine attacks the electrophilic carbonyl carbon of an acyl chloride.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. Its role is twofold: first, to deprotonate the ammonium salt to generate the free, nucleophilic primary amine, and second, to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the reagents and readily dissolve the organic components.
-
Temperature Control: The initial deprotonation and the addition of the highly reactive acyl chloride are performed at 0 °C to control the exothermic nature of the reactions and minimize the formation of potential side products.
Detailed Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Suspension: Charge the flask with this compound (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) via syringe to create a suspension.
-
Free Amine Generation: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 20-30 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Acyl Chloride Addition: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.05 eq) dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will typically form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). Visualize the spots using UV light and/or a potassium permanganate stain. The disappearance of the free amine spot indicates completion.
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine (to initiate drying).
-
Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination provides a robust method for forming C-N bonds, allowing for the synthesis of secondary amines. This one-pot procedure involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective hydride agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6] It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate. Its use avoids the separate step of pre-forming the imine, which can be unstable.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used. An acidic co-solvent like acetic acid is sometimes included to catalyze imine formation, though often the hydrochloride salt itself provides sufficient acidity.
Detailed Step-by-Step Methodology
-
Inert Atmosphere Setup: As described in Protocol 1.
-
Reagent Suspension: Charge the flask with this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous dichloroethane (DCE, approx. 0.1 M).
-
Free Amine Generation: Add triethylamine (TEA, 1.1 eq) to the suspension and stir for 30 minutes at room temperature. This neutralizes the hydrochloride, allowing the free amine to react with the carbonyl compound.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Progression: Stir the mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor by TLC for the consumption of the starting materials.
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel and extract three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude secondary amine product by flash column chromatography.
Visualization of Reductive Amination Workflow
References
Application Notes & Protocols: Methyl 3-amino-2,2-dimethylpropanoate hydrochloride as a Versatile Ligand in Homogeneous Catalysis
Abstract
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is an intriguing yet underexplored ligand candidate for transition metal catalysis. As a β-amino ester, it possesses both a soft nitrogen donor and a potentially coordinating carbonyl group, allowing for the formation of stable chelate complexes with various metal centers. The presence of a gem-dimethyl group at the α-position introduces significant steric bulk and conformational rigidity, which can be advantageous in controlling reactivity and selectivity in catalytic transformations. This guide provides a comprehensive overview of the potential applications of this compound as a ligand in key catalytic reactions, including palladium-catalyzed cross-coupling and iridium-catalyzed asymmetric hydrogenation. While direct literature precedents for this specific ligand are sparse, the protocols and mechanistic discussions herein are built upon well-established principles for structurally related β-amino acid derivatives, offering a robust starting point for researchers and drug development professionals.
Introduction to this compound as a Ligand
This compound is a bifunctional molecule that can serve as a bidentate ligand after deprotonation of the ammonium salt. The ligand coordinates to a metal center through the nitrogen of the amino group and the oxygen of the carbonyl group, forming a stable six-membered ring.
The gem-dimethyl group at the α-position is a key structural feature. This moiety can enforce a specific conformation of the chelate ring and create a sterically hindered environment around the metal center. Such steric hindrance can be beneficial in several ways:
-
Promoting Reductive Elimination: In cross-coupling reactions, steric bulk can accelerate the final reductive elimination step, leading to faster catalyst turnover.
-
Enhancing Asymmetric Induction: In asymmetric catalysis, the rigid and well-defined chiral pocket created by a bulky ligand can lead to higher enantioselectivity.
-
Stabilizing Monomeric Catalytic Species: The steric hindrance can prevent the formation of inactive catalyst dimers or oligomers.
The hydrochloride form of the ligand is typically a stable, crystalline solid that is easy to handle and store. In a catalytic reaction, the free amino ester ligand can be generated in situ by the addition of a base.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] The choice of ligand is crucial for the efficiency and scope of these reactions, particularly when using challenging substrates like aryl chlorides. Amino acid-based ligands have been shown to be effective in this context.[3]
Mechanistic Rationale
In the Suzuki-Miyaura coupling, the ligand is expected to stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle. The bidentate coordination of Methyl 3-amino-2,2-dimethylpropanoate can enhance the stability of the active catalyst. The steric bulk of the gem-dimethyl group can facilitate the reductive elimination step, which is often rate-limiting, thereby increasing the overall reaction rate.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (2 mL) and deionized water (0.2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Ligand Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4 | >95 (expected) | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4 | >95 (expected) | [1] |
Table 1: Expected Performance in Suzuki-Miyaura Coupling based on similar ligand systems.
Application in Iridium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules.[4] Iridium catalysts are particularly effective for the hydrogenation of various unsaturated compounds. Chiral amino acid-derived ligands can create a highly stereoselective environment around the metal center.
Mechanistic Rationale
In the asymmetric hydrogenation of a prochiral ketone, the chiral ligand, in this case, Methyl 3-amino-2,2-dimethylpropanoate, would form a chiral iridium complex. The substrate coordinates to this complex, and the steric and electronic properties of the ligand direct the hydride transfer from the metal to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The gem-dimethyl group can enhance the rigidity of the catalyst's chiral pocket, potentially leading to higher enantioselectivity.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a representative example for the synthesis of a chiral alcohol and may require optimization.
Materials:
-
[Ir(COD)Cl]₂ (bis(1,5-cyclooctadiene)diiridium(I) dichloride)
-
This compound
-
Prochiral ketone (e.g., acetophenone)
-
Sodium isopropoxide (NaOiPr)
-
Isopropanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and this compound (0.011 mmol, 1.1 mol%) to a vial.
-
Add anhydrous isopropanol (1 mL) and stir for 10 minutes to form the catalyst precursor.
-
In a separate vial, dissolve the prochiral ketone (1.0 mmol) and NaOiPr (0.1 mmol, 10 mol%) in anhydrous isopropanol (1 mL).
-
Transfer the substrate solution to the catalyst precursor solution.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H₂.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Quench the reaction with a few drops of acetic acid, concentrate under reduced pressure, and purify by column chromatography.
| Entry | Substrate | Catalyst System | Pressure (atm) | ee (%) | Reference |
| 1 | Acetophenone | Ir / β-amino ester | 50 | High (expected) | [5] |
| 2 | 1-Tetralone | Ir / β-amino ester | 50 | High (expected) | [5] |
Table 2: Expected Performance in Asymmetric Hydrogenation based on similar ligand systems.
Other Potential Catalytic Applications
The structural features of Methyl 3-amino-2,2-dimethylpropanoate suggest its potential utility in a range of other catalytic transformations:
-
Copper-Catalyzed Reactions: β-Amino acid derivatives have been successfully employed as ligands in copper-catalyzed reactions, such as conjugate additions and hydroaminations.[6] The bidentate nature of the ligand can stabilize the copper catalyst and influence the stereochemical outcome of the reaction.
-
Rhodium-Catalyzed Reactions: Chiral amino acid-based ligands are also used in rhodium-catalyzed processes like asymmetric hydrogenation and hydroformylation.[7]
Conclusion
This compound represents a promising, yet largely unexplored, ligand for homogeneous catalysis. Its bifunctional nature, combined with the steric influence of the gem-dimethyl group, makes it an attractive candidate for a variety of transition metal-catalyzed reactions. The application notes and protocols provided in this guide, based on well-established principles from related β-amino acid systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this ligand. Further investigation and optimization are encouraged to fully elucidate its capabilities and expand its applications in synthetic chemistry and drug development.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides [mdpi.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Analytical Strategies for the Accurate Quantification of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This guide provides a detailed technical overview of robust analytical methodologies for the quantification of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a key amine building block in pharmaceutical development. Addressing the inherent analytical challenges of this polar, non-volatile, and weakly chromophoric compound, we present three validated protocols: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the scientific rationale behind the chosen technique, offers step-by-step experimental protocols, and presents data in a clear, comparative format. This document is designed to equip researchers and quality control scientists with the necessary expertise to select and implement the most appropriate analytical method for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule whose precise quantification is critical for ensuring reaction stoichiometry, monitoring process impurities, and performing quality control on starting materials and intermediates in drug development. However, its physicochemical properties present significant analytical hurdles:
-
High Polarity: The presence of a protonated primary amine and a methyl ester group renders the molecule highly soluble in aqueous media but results in poor retention on traditional reversed-phase chromatography columns.
-
Low Volatility: As a hydrochloride salt, the compound is non-volatile, making direct analysis by gas chromatography impossible without chemical modification.[1][2][3]
-
Weak UV Chromophore: The molecule lacks a significant ultraviolet (UV) chromophore, limiting the sensitivity and selectivity of HPLC-UV detection, especially at low concentrations.
To overcome these challenges, this application note details three distinct and powerful analytical techniques, each suited for different analytical contexts, from trace-level determination in complex matrices to high-precision purity assessment of bulk materials.
Method 1: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Expert Rationale: For polar analytes like Methyl 3-amino-2,2-dimethylpropanoate, HILIC is the superior liquid chromatography technique. Unlike reversed-phase chromatography where polar compounds elute in or near the void volume, HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][5] Retention is governed by the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[6] This mechanism provides excellent retention and separation for highly polar compounds.[7] Coupling HILIC with mass spectrometry provides the high sensitivity and selectivity that UV detection lacks, making it ideal for analyzing low-level impurities or quantifying the analyte in complex biological matrices.[8]
Experimental Protocol: HILIC-MS
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Methyl 3-amino-2,2-dimethylpropanoate HCl in a 90:10 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare calibration standards by serial dilution of the stock solution using the same 90:10 acetonitrile:water diluent.
-
Dilute unknown samples with the same diluent to fall within the calibration range. Filter all solutions through a 0.22 µm PTFE syringe filter before analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.
-
The detailed conditions are outlined in Table 1 .
-
-
Data Acquisition and Analysis:
-
Monitor the transition of the protonated molecular ion [M+H]⁺. For Methyl 3-amino-2,2-dimethylpropanoate (free base MW = 131.18), the precursor ion will be m/z 132.1.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in unknown samples using the linear regression equation derived from the calibration curve.
-
Data Presentation: HILIC-MS Parameters
| Parameter | Condition |
| Chromatography | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 min; hold at 60% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 132.1 |
| Product Ion (for MRM) | m/z 73.1 (Fragment: [H₂N=C(CH₃)₂]⁺) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
Visualization: HILIC-MS Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Derivatization of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a non-proteinogenic β-amino acid ester. Its hydrochloride salt form presents analytical challenges for direct analysis by Gas Chromatography (GC). The primary amino group and the polarity imparted by the hydrochloride salt make the molecule non-volatile and prone to thermal degradation in the hot GC injector. Furthermore, the active hydrogen on the amine can interact with the stationary phase of the GC column, leading to poor peak shape and unreliable quantification[1][2].
To overcome these challenges, chemical derivatization is an essential sample preparation step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby making it amenable to GC-MS analysis[1][3]. This application note provides two robust, field-proven protocols for the derivatization of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: Silylation and Acylation . Each protocol is explained with detailed step-by-step instructions, the underlying chemical rationale, and expected outcomes.
General Experimental Workflow
The overall process, from sample preparation to data acquisition, follows a structured path. The choice of derivatization agent will depend on laboratory availability, sample matrix, and desired sensitivity.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Principle & Rationale
Silylation is a robust and widely used derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃[3]. MSTFA is a powerful silylating agent chosen for its high reactivity and the volatility of its byproducts, which do not interfere with the chromatography[4][5]. The reaction converts the polar primary amine (-NH₂) into a non-polar N,N-bis(trimethylsilyl)amine derivative. This transformation drastically reduces hydrogen bonding, increases volatility, and enhances the thermal stability of the analyte for GC-MS analysis.
Silylation Reaction Scheme
Caption: Reaction of Methyl 3-amino-2,2-dimethylpropanoate with MSTFA.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot and evaporate the solvent completely to dryness under a gentle stream of nitrogen. Causality: The presence of water or protic solvents will consume the silylating reagent and must be rigorously excluded for the reaction to proceed to completion[6].
-
Reagent Addition: Add 100 µL of anhydrous pyridine followed by 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). For enhanced reactivity with sterically hindered groups, MSTFA containing 1% TMCS (trimethylchlorosilane) can be used[4]. Causality: Pyridine acts as a catalyst and an acid scavenger, facilitating the reaction and preventing the degradation of the TMS derivatives.
-
Reaction: Tightly cap the vial immediately. Vortex gently for 30 seconds to ensure thorough mixing.
-
Incubation: Heat the vial at 70°C for 45 minutes in a heating block or oven. Causality: Heating accelerates the reaction rate, ensuring complete derivatization of the primary amine group[7].
-
Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
Quantitative Data Summary
| Parameter | Value/Reagent | Rationale |
| Sample Amount | 1-5 mg | Sufficient for detection while avoiding detector saturation. |
| Derivatization Reagent | MSTFA (± 1% TMCS) | Powerful and versatile TMS donor with volatile byproducts[5]. |
| Reagent Volume | 100 µL | Ensures a stoichiometric excess to drive the reaction to completion. |
| Catalyst/Solvent | Anhydrous Pyridine | Acts as a catalyst and acid scavenger. |
| Catalyst Volume | 100 µL | Provides a suitable reaction medium. |
| Reaction Temperature | 70°C | Optimal temperature to ensure a complete and rapid reaction[7]. |
| Reaction Time | 45 minutes | Sufficient duration for the reaction to reach completion. |
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Principle & Rationale
Acylation is another highly effective derivatization method that targets primary and secondary amines[8]. In this protocol, Trifluoroacetic Anhydride (TFAA) reacts with the primary amino group of the analyte to form a stable, volatile N,N-bis(trifluoroacetyl) derivative. TFAA is highly reactive, and its fluorinated derivatives often exhibit excellent chromatographic properties and can be highly sensitive for electron capture detection (ECD), although here we focus on MS detection[9]. The reaction is typically performed in an aprotic solvent with a base catalyst.
Acylation Reaction Scheme
Caption: Reaction of Methyl 3-amino-2,2-dimethylpropanoate with TFAA.
Step-by-Step Protocol
-
Sample Preparation: As in Protocol 1, ensure the sample (1-5 mg) is completely dry in a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of a suitable aprotic solvent, such as acetonitrile or ethyl acetate. Add 50 µL of triethylamine (TEA) followed by 100 µL of TFAA. Causality: TEA acts as a base to deprotonate the amine hydrochloride and scavenges the trifluoroacetic acid byproduct, driving the reaction to completion[9].
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the vial at 60°C for 30 minutes. Causality: Moderate heating is sufficient for the highly reactive TFAA to complete the acylation.
-
Solvent Evaporation (Optional): After cooling, the reaction mixture can be injected directly. However, for improved sensitivity, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried derivative in 200 µL of ethyl acetate or another suitable solvent for GC injection. Inject 1 µL into the GC-MS system.
Quantitative Data Summary
| Parameter | Value/Reagent | Rationale |
| Sample Amount | 1-5 mg | Standard amount for derivatization protocols. |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) | Highly reactive acylating agent forming stable derivatives[9]. |
| Reagent Volume | 100 µL | Ensures complete acylation of the primary amine. |
| Catalyst/Base | Triethylamine (TEA) | Scavenges acidic byproducts to drive the reaction forward[9]. |
| Catalyst Volume | 50 µL | Sufficient to neutralize the HCl salt and reaction byproduct. |
| Solvent | Acetonitrile or Ethyl Acetate | Provides an inert medium for the reaction. |
| Reaction Temperature | 60°C | Provides sufficient energy for this rapid reaction. |
| Reaction Time | 30 minutes | Adequate time for the acylation to go to completion. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Product Peak | Presence of moisture/protic solvents. | Ensure sample is completely dry before adding reagents. Use anhydrous solvents. |
| Inactive/degraded reagent. | Use fresh, high-purity derivatization reagents. Store them properly under inert gas and away from moisture. | |
| Multiple or Tailing Peaks | Incomplete derivatization. | Increase reaction time or temperature. Ensure sufficient excess of derivatizing reagent. |
| Thermal degradation in injector. | Lower the GC injector temperature. Ensure derivatization is complete to maximize thermal stability. | |
| Active sites in the GC system. | Use a deactivated inlet liner. Condition the column before analysis. | |
| Interfering Peaks | Reagent byproducts. | For acylation, a simple workup or evaporation step may remove excess reagent. For silylation, ensure high-purity reagents are used. |
Conclusion
The derivatization of this compound is a critical prerequisite for its successful analysis by GC-MS. Both silylation with MSTFA and acylation with TFAA provide effective and reproducible means to create volatile and thermally stable derivatives. The choice between the methods may depend on the specific analytical goals and sample matrix. By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound, facilitating its use in research and development.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. adis-international.ro [adis-international.ro]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4467037A - Silylation of amino acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride as a Versatile Monomer for the Synthesis of Novel Functional Polymers
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in the synthesis of novel polymers. We explore two primary synthetic pathways: polycondensation to yield substituted nylon-3 type polyamides and Michael addition to form biodegradable poly(β-amino esters). This guide offers in-depth, step-by-step protocols, explains the causal mechanisms behind experimental choices, and discusses the potential applications of these unique polymers in the biomedical field.
Introduction: The Potential of a Unique β-Amino Acid Derivative
Methyl 3-amino-2,2-dimethylpropanoate is a structurally unique β-amino acid ester. The presence of a gem-dimethyl group on the α-carbon introduces significant steric hindrance and conformational rigidity. When incorporated into a polymer backbone, this structural feature can impart novel physicochemical properties, such as enhanced thermal stability, altered degradation kinetics, and unique solution-state conformations. These characteristics make the resulting polymers highly attractive for advanced biomedical applications, including drug delivery, tissue engineering, and medical devices.[1][2]
This application note will focus on two robust polymerization strategies starting from the commercially available hydrochloride salt of the monomer:
-
Polycondensation: Following hydrolysis of the ester, the resulting β-amino acid can undergo self-condensation to form a polyamide (a substituted nylon-3), a class of materials known for their excellent mechanical properties and biocompatibility.[3]
-
Michael Addition: The primary amine of the monomer can react with diacrylate-containing molecules to form poly(β-amino esters) (PBAEs), a class of biodegradable polymers widely investigated for gene therapy and drug delivery due to their cationic nature and hydrolytically cleavable ester bonds.[4][5]
Monomer Overview: Properties and Handling
This compound is a stable, crystalline solid that is generally easier to handle and purify than its free-base counterpart. The hydrochloride salt protects the amine from atmospheric carbon dioxide and other reactions but also renders it non-nucleophilic. Therefore, a critical prerequisite for most polymerization reactions is the neutralization of the ammonium salt to liberate the reactive primary amine.
Table 1: Physicochemical Properties of Methyl 3-amino-2,2-dimethylpropanoate (Free Base)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| IUPAC Name | methyl 3-amino-2,2-dimethylpropanoate | [6] |
| CAS Number | 25307-82-8 |[6] |
Core Experimental Consideration: Monomer Neutralization
The liberation of the free amine from its hydrochloride salt is paramount. This is typically achieved by reacting the salt with a non-nucleophilic base in an appropriate solvent. The choice of base is critical to avoid side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used as they are strong enough to deprotonate the ammonium ion but are too sterically hindered to participate in Michael additions or act as competing nucleophiles.[7] The resulting ammonium salt byproduct must often be removed (e.g., by filtration) before proceeding.
Overview of Synthetic Pathways
The monomer serves as a branch point for two distinct classes of polymers. The choice of reaction pathway dictates the final polymer structure, properties, and potential applications.
Figure 1: Primary synthetic routes from the monomer.
Protocol 1: Synthesis of a Novel Polyamide via Polycondensation
This protocol details the synthesis of a polyamide (nylon-3 derivative) through a two-step process: hydrolysis of the monomer's ester group, followed by melt polycondensation of the resulting β-amino acid. Polyamides are known for their structural integrity and have numerous biomedical uses, from sutures to medical device components.[3]
Workflow for Polyamide Synthesis
Figure 2: Experimental workflow for polyamide synthesis.
Step 1: Hydrolysis to 3-Amino-2,2-dimethylpropanoic Acid
-
Rationale: The ester must be converted to a carboxylic acid to enable amide bond formation via condensation. Basic hydrolysis followed by careful acidification to the isoelectric point allows for the isolation of the zwitterionic amino acid.
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 1.2 eq) and stir the solution at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise to neutralize the solution to the isoelectric point of the amino acid (typically pH ~6-7). The product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water and then diethyl ether, and dry under high vacuum.
-
Confirm the structure of the resulting 3-amino-2,2-dimethylpropanoic acid via ¹H NMR and FTIR spectroscopy.
Step 2: Melt Polycondensation
-
Rationale: High temperatures are required to drive the condensation reaction, which eliminates water. Applying a vacuum is crucial to remove the water byproduct, thereby pushing the reaction equilibrium toward the formation of high molecular weight polymer chains.[8]
-
Place the dried 3-amino-2,2-dimethylpropanoic acid into a flame-dried Schlenk flask equipped with a mechanical stirrer and a distillation outlet connected to a vacuum line.
-
Heat the flask in a sand bath or heating mantle to 220-240°C under a slow stream of inert gas (e.g., Argon or Nitrogen).
-
Once the monomer has melted and stirring has commenced, gradually apply a vacuum over 1-2 hours until the pressure is below 1 Torr.
-
Continue the reaction under high vacuum for 8-12 hours. A noticeable increase in melt viscosity indicates polymer formation.
-
Cool the reaction to room temperature, break the vacuum with inert gas, and dissolve the resulting polymer in a suitable solvent (e.g., hexafluoroisopropanol, m-cresol).
-
Precipitate the polymer by adding the solution dropwise into a non-solvent like methanol or acetone.
-
Collect the purified polymer by filtration and dry under vacuum at 60°C to a constant weight.
Protocol 2: Synthesis of a Poly(β-amino ester) via Michael Addition
This protocol describes the synthesis of a PBAE by reacting the monomer with a diacrylate. This method is highly efficient and proceeds under mild conditions.[9] The resulting polymers are pH-responsive and biodegradable, making them excellent candidates for delivering nucleic acids and other therapeutic agents.[5][10]
Workflow for Poly(β-amino ester) Synthesis
Figure 3: Experimental workflow for PBAE synthesis.
Step 1: Neutralization of the Monomer Salt
-
Rationale: The Michael addition requires a nucleophilic primary amine. The hydrochloride salt must be neutralized in a non-protic solvent to generate the free amine in situ for the subsequent polymerization step.
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
-
Add triethylamine (TEA, 1.1 eq) dropwise while stirring under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.
-
Remove the salt by filtration under an inert atmosphere. The resulting filtrate contains the free-base monomer and is used directly in the next step.
Step 2: Michael Addition Polymerization
-
Rationale: The conjugate addition of the primary amine to the electron-deficient double bonds of the diacrylate proceeds readily with mild heating.[11] The stoichiometry of the amine to the diacrylate can be adjusted to control the molecular weight and the end-group functionality of the resulting polymer.[10]
-
To the filtrate containing the free-base monomer, add 1,4-butanediol diacrylate (0.98 eq) via syringe. A slight excess of the amine component ensures the polymer chains are amine-terminated.
-
Heat the reaction mixture to 90-95°C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by observing the disappearance of the acrylate proton signals in the ¹H NMR spectrum (~5.8-6.4 ppm).
-
After cooling to room temperature, dilute the viscous solution with a small amount of DMSO or DCM if necessary.
-
Precipitate the polymer by adding the solution dropwise into a vigorously stirred non-solvent, such as diethyl ether.
-
Repeat the dissolution and precipitation process two more times to ensure high purity.
-
Collect the final polymer product and dry under high vacuum to a constant weight.
Comparative Properties and Potential Applications
The two synthetic routes yield polymers with fundamentally different backbones and, consequently, distinct properties and applications.
Table 2: Comparison of Polymer Properties
| Property | Polyamide (Nylon-3 type) | Poly(β-amino ester) (PBAE) |
|---|---|---|
| Backbone Bond | Amide (-CO-NH-) | Ester (-CO-O-), Tertiary Amine |
| Biodegradability | Very slow, resistant to proteolysis.[1] | Hydrolytically degradable at ester linkages, pH-sensitive.[4][12] |
| Biomedical Role | Structural components, fibers, sutures, durable implants.[3] | Non-viral gene delivery, drug delivery vehicles, tissue engineering scaffolds.[5][10] |
| Key Feature | High mechanical strength, thermal stability. | Cationic at physiological pH, tunable degradation, low cytotoxicity.[4][10] |
| Effect of gem-dimethyl | Increased rigidity, potential for stable secondary structures. | May sterically hinder ester hydrolysis, potentially slowing degradation rate. |
The polyamide derived from this monomer, with its hindered backbone, is a promising candidate for creating advanced biomaterials with high durability and predictable long-term performance. In contrast, the PBAE is designed for transient applications. Its cationic backbone can electrostatically complex with negatively charged nucleic acids (DNA, siRNA) to form nanoparticles that facilitate cellular entry, while its degradable nature ensures eventual clearance from the body, minimizing long-term toxicity.[4][11]
Conclusion
This compound is a highly versatile building block for advanced polymer synthesis. By leveraging either polycondensation or Michael addition chemistry, researchers can access two distinct classes of polymers—robust polyamides and biodegradable poly(β-amino esters). The unique gem-dimethyl substitution provides a tool to fine-tune the physicochemical properties of these materials, opening new avenues for the development of next-generation biomaterials, drug delivery systems, and therapeutics. The detailed protocols provided herein serve as a validated starting point for the exploration and application of this promising monomer.
References
- 1. Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradable Poly(ester amide)s for Biomedical Applications | MDPI [mdpi.com]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 6. Methyl 3-amino-2,2-dimethylpropanoate | C6H13NO2 | CID 13285789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Poly(Amide-Imide)S Derivatives Based on Amino Acid Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 11. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Safe Handling and Disposal of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No. 177269-37-3). The protocols outlined herein are designed for researchers, chemists, and laboratory personnel in drug development and scientific research environments. The guide emphasizes a safety-first approach, integrating risk assessment, personal protective equipment (PPE) protocols, emergency procedures, and compliant waste management, grounded in established chemical safety principles.
Compound Identification and Hazard Analysis
This compound is an amino acid ester salt. While specific toxicological data for this exact compound is not extensively published, its structure—an amino ester hydrochloride—allows for a robust hazard assessment based on chemically similar substances and functional group analysis. The primary hazards are associated with its irritant properties and its nature as a halogenated organic compound.
1.1 Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-2,2-dimethylpropanoate;hydrochloride | [1] |
| CAS Number | 177269-37-3 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Physical Form | Solid (presumed) | General chemical knowledge |
1.2 GHS Hazard Identification (Inferred)
Based on data for analogous compounds like Methyl 3-amino-2-methylpropanoate hydrochloride, the following GHS classifications are anticipated[3]:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]
The hydrochloride salt form indicates it is a strong acid salt of a weak base. While the salt itself may have a near-neutral pH in solution, it is derived from hydrochloric acid and should be handled with care to avoid conditions that could liberate HCl fumes or cause corrosive reactions.[4][5]
Risk Assessment and Control Measures
A thorough risk assessment must be conducted before any procedure involving this compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
2.1 Engineering Controls
The first line of defense is to minimize exposure through engineering controls.
-
Chemical Fume Hood: All weighing, handling, and dissolution of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[4][6][7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]
2.2 Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.[10][11][12]
| PPE Type | Specification | Rationale and Source(s) |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin irritation. Always inspect gloves before use and wash hands after removal.[7][12][13] |
| Eye Protection | Chemical splash goggles. | Essential for protecting eyes from dust particles and splashes, which can cause serious irritation.[10][11][14] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[12][13] |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is not available or in case of a large spill, a respirator with an appropriate acid gas/particulate cartridge should be used.[4][10][15] |
Standard Operating Protocol for Handling
This protocol details the steps for safely weighing and preparing a solution of this compound.
3.1 Materials and Equipment
-
This compound
-
Analytical balance
-
Spatula and weigh boat/paper
-
Appropriate glassware (beaker, volumetric flask)
-
Chosen solvent
-
Mandatory PPE (see Table above)
-
Chemical fume hood
3.2 Step-by-Step Procedure
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (balance, glassware, spatula, etc.) inside the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the desired amount of the solid compound on the analytical balance. Use a spatula to transfer the solid, avoiding any actions that could generate dust.
-
Transfer: Gently transfer the weighed solid into the designated glassware.
-
Dissolution: Slowly add the desired solvent to the glassware containing the compound. If preparing an aqueous solution, be mindful of potential temperature changes.
-
Mixing: Mix the solution using a magnetic stirrer or gentle swirling until the solid is fully dissolved. Keep the container covered to the extent possible.
-
Post-Handling: Once the solution is prepared, securely cap the container and label it clearly with the chemical name, concentration, date, and your initials.
-
Decontamination: Clean the spatula, weigh boat, and any other contaminated surfaces within the fume hood. Dispose of contaminated disposables (like weigh paper or gloves) into the designated halogenated solid waste container.
-
Final Wash: After completing the work and removing your lab coat and goggles, wash your hands thoroughly with soap and water.[6][16]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1 Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink.[9][15] Seek immediate medical attention.
4.2 Chemical Spill Response
The response to a spill depends on its size and location. The following workflow should be followed.
Caption: Spill Response Workflow for this compound.
For small spills (<100 mL or a few grams), trained laboratory personnel can perform the cleanup following the diagram above.[17] For large spills, evacuate the area, close the doors, and contact the institution's Environmental Health & Safety (EHS) department immediately.[4]
Waste Management and Disposal Protocol
As a halogenated organic compound, this compound and materials contaminated with it must be disposed of as hazardous chemical waste.[18][19] Under no circumstances should this chemical or its solutions be disposed of down the drain.[18][20]
5.1 Waste Segregation
Proper segregation is crucial for safety and cost-effective disposal.
-
Halogenated Organic Waste: This is the correct category for this compound.
-
Non-Halogenated Organic Waste: Keep this waste stream separate to avoid cross-contamination. Mixing halogenated waste into a non-halogenated stream makes the entire volume more expensive and difficult to dispose of.[19][20]
5.2 Disposal Procedure
The following decision tree outlines the disposal process.
Caption: Waste Disposal Decision Tree for this compound.
5.3 Container Management
-
Compatibility: Use waste containers that are compatible with the chemical. High-density polyethylene (HDPE) carboys are generally suitable.[18][19]
-
Labeling: Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[18][19] List all chemical components, including solvents and their approximate percentages.
-
Closure: Keep waste containers closed at all times except when actively adding waste.[18][20]
References
- 1. This compound | 177269-37-3 [amp.chemicalbook.com]
- 2. Methyl 3-amino-2,2-dimethylpropanoate | C6H13NO2 | CID 13285789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. falseguridad.com [falseguridad.com]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 15. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Strategic Protection of the Amino Group in Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
Introduction
Methyl 3-amino-2,2-dimethylpropanoate is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique sterically hindered neopentyl scaffold. Its hydrochloride salt is the common commercially available form. For its effective incorporation into larger molecules, selective protection of the primary amino group is a critical first step. This prevents unwanted side reactions and allows for controlled, sequential modifications of other functionalities.
The primary challenges in protecting this specific substrate are twofold:
-
Steric Hindrance: The gem-dimethyl group adjacent to the aminomethyl moiety can impede the approach of bulky protecting group reagents, potentially requiring optimized reaction conditions.
-
Ester Stability: The methyl ester is susceptible to hydrolysis under harsh basic or acidic conditions, demanding careful selection of protection and deprotection methods to maintain its integrity.
This guide provides a detailed analysis of two robust and orthogonal protecting group strategies—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—offering field-proven protocols and explaining the causality behind experimental choices to ensure high yields and product purity.
Initial Consideration: In Situ Neutralization
The starting material, methyl 3-amino-2,2-dimethylpropanoate hydrochloride, is an ammonium salt. The protonated amino group (-NH3+) is not nucleophilic and cannot react with electrophilic protecting group reagents. Therefore, the first and most critical step in any protection protocol is the in situ neutralization of the salt with a suitable base to liberate the free primary amine (-NH2). This is typically achieved by adding at least two equivalents of a non-nucleophilic organic base (like triethylamine, Et3N) or a mild inorganic base (like sodium bicarbonate, NaHCO3). One equivalent neutralizes the HCl salt, and a second equivalent scavenges the acid byproduct generated during the protection reaction itself.[1][2]
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability and straightforward, acid-labile removal.[3][4] It is stable to catalytic hydrogenation, most reducing agents, and basic conditions, making it an excellent orthogonal partner to other protecting groups.[4][5]
Rationale for Boc Protection: The protection is achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically high-yielding and proceeds under mild conditions.[3][4] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a stable carbamate.
Detailed Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of THF/water.
-
Neutralization & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.2 eq) or sodium bicarbonate (NaHCO₃, 2.5 eq) and stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. The reagent can be added neat or as a solution in the reaction solvent.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS. The steric hindrance of the substrate may necessitate a longer reaction time compared to unhindered amines.
-
Work-up:
-
If using an organic solvent, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by silica gel column chromatography.
| Reagent | Molar Equiv. | Key Considerations |
| Substrate·HCl | 1.0 | Ensure it is fully dissolved before adding base. |
| (Boc)₂O | 1.1 - 1.2 | Slight excess ensures complete reaction. |
| Base (Et₃N or NaHCO₃) | 2.2 - 2.5 | Must be sufficient to neutralize the salt and the reaction byproduct. |
| Solvent | - | DCM, THF, or THF/H₂O are common choices. |
| Typical Yield | - | >90% |
Detailed Protocol: Boc Deprotection (Acidolysis)
The Boc group is efficiently removed under acidic conditions, which cleave the tert-butyl carbamate via formation of a stable tert-butyl cation.[6] Care must be taken to use conditions that do not promote hydrolysis of the methyl ester. Anhydrous conditions are strongly preferred.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C. Add a strong acid. Common choices include:
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, co-evaporation with toluene can help remove residual traces. The product is typically obtained as the corresponding TFA or HCl salt. To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a saturated aqueous base (e.g., NaHCO₃), followed by drying and evaporation.
Note on Ester Stability: While methyl esters are generally stable to short-term treatment with anhydrous acids like TFA/DCM or HCl/dioxane, prolonged exposure or the presence of water can lead to hydrolysis.[8][9] Milder acidic systems, such as aqueous phosphoric acid, have also been reported to be effective for Boc deprotection while preserving ester integrity.[9][10]
Strategy 2: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a classic amine protecting group that is orthogonal to the Boc group.[1] Its key advantage is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis—a remarkably mild and selective method.[5][11] This makes the Cbz group ideal for syntheses where the subsequent steps involve strong acids or bases that would cleave a Boc group.
Rationale for Cbz Protection: Protection is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1][12] These biphasic or aqueous basic conditions effectively neutralize the HCl generated during the reaction, driving it to completion.[2][12] The resulting carbamate is highly stable.
Detailed Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (or another suitable biphasic system).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) or sodium carbonate (Na₂CO₃, 2.5 eq). Stir vigorously for 15 minutes.[1][13]
-
Protection: While maintaining vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-20 hours. Monitor the reaction by TLC.[1]
-
Work-up:
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to remove any impurities.
| Reagent | Molar Equiv. | Key Considerations |
| Substrate·HCl | 1.0 | Ensure vigorous stirring in the biphasic system. |
| Cbz-Cl | 1.1 | Highly reactive; add slowly at 0 °C. |
| Base (NaHCO₃ or Na₂CO₃) | 2.5 | Maintains optimal pH to facilitate reaction and neutralize HCl.[14] |
| Solvent | - | Biphasic systems like THF/H₂O or DCM/H₂O are standard. |
| Typical Yield | - | 85-95% |
Detailed Protocol: Cbz Deprotection (Hydrogenolysis)
Deprotection is achieved by catalytic hydrogenation, which cleaves the benzylic C-O bond.[15] This method is exceptionally mild and highly chemoselective, leaving most other functional groups, including the methyl ester, completely untouched.[16]
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C) catalyst (typically 5-10 mol %). The catalyst is often pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., N₂ or Ar).
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
-
-
Reaction Monitoring: Monitor the reaction by TLC. Deprotection is usually complete within 1-6 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can ignite upon exposure to air if not kept wet. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The only byproducts are toluene and CO₂, which are volatile and easily removed, yielding the clean, deprotected free amine.[11]
-
Alternative Hydrogen Source: For setups where handling H₂ gas is difficult, transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can be an effective alternative.[15][16]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Note: A Scalable Synthesis of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride for Pilot Plant Operations
Introduction
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, including the renin inhibitor Aliskiren.[1] As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of key intermediates necessitates the development of robust, scalable, and economically viable synthetic routes. This application note provides a detailed, in-depth guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals in a pilot plant setting. The proposed synthesis is a multi-step process designed for scalability and efficiency, focusing on readily available starting materials and well-established chemical transformations.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process, beginning with the synthesis of the key intermediate, 3-amino-2,2-dimethylpropanoic acid, followed by its esterification and subsequent hydrochloride salt formation. Two viable routes for the synthesis of the intermediate amino acid are presented: a Hofmann rearrangement of 3,3-dimethylsuccinamide and a Curtius rearrangement of 3,3-dimethylglutaric anhydride. The choice between these routes may depend on the availability of starting materials, safety considerations, and specific pilot plant capabilities.
DOT Script for Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid
Route A: Hofmann Rearrangement
The Hofmann rearrangement provides a classic and reliable method for converting a primary amide to a primary amine with one less carbon atom.[2][3][4][5] This route begins with the readily available 3,3-dimethylglutaric anhydride.
Step 1: Synthesis of 3,3-Dimethylsuccinamide
-
Rationale: The initial step involves the amidation of 3,3-dimethylglutaric anhydride to form the corresponding diamide. This is a straightforward and high-yielding reaction.
-
Protocol:
-
To a stirred solution of ammonium hydroxide (28-30%, 4 equivalents) in a suitable reactor, add 3,3-dimethylglutaric anhydride (1 equivalent) portion-wise, maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting anhydride is consumed.
-
Cool the reaction mixture to 0-5°C and collect the precipitated 3,3-dimethylsuccinamide by filtration.
-
Wash the solid with cold water and dry under vacuum at 50-60°C to a constant weight.
-
Step 2: Hofmann Rearrangement to 3-Amino-2,2-dimethylpropanoic Acid
-
Rationale: The Hofmann rearrangement of 3,3-dimethylsuccinamide will yield the desired 3-amino-2,2-dimethylpropanoic acid.[2][3][4][5] The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.
-
Protocol:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5°C) solution of sodium hydroxide (4.4 equivalents) in water.
-
Add 3,3-dimethylsuccinamide (1 equivalent) to the freshly prepared sodium hypobromite solution, ensuring the temperature remains below 10°C.
-
Slowly warm the reaction mixture to 50-60°C and maintain for 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and acidify to pH 5-6 with concentrated hydrochloric acid.
-
The product, 3-amino-2,2-dimethylpropanoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Route B: Curtius Rearrangement
The Curtius rearrangement offers an alternative pathway, proceeding through an acyl azide intermediate which rearranges to an isocyanate upon heating.[6][7][8][9][10]
Step 1: Synthesis of 3,3-Dimethylglutaric acid monoamide
-
Rationale: Similar to Route A, this step involves the partial amidation of the anhydride.
-
Protocol:
-
To a stirred solution of 3,3-dimethylglutaric anhydride (1 equivalent) in a suitable solvent such as THF or dioxane, add a solution of ammonium hydroxide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the crude monoamide.
-
Step 2: Curtius Rearrangement to 3-Amino-2,2-dimethylpropanoic Acid
-
Rationale: The monoamide is converted to an acyl azide which then undergoes the Curtius rearrangement.[6][7][8][9][10]
-
Protocol:
-
Suspend the crude 3,3-dimethylglutaric acid monoamide (1 equivalent) in an inert solvent like toluene.
-
Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF, then heat the mixture to 60-70°C for 2-3 hours to form the acyl chloride.
-
Cool the reaction mixture and add a solution of sodium azide (1.5 equivalents) in water, keeping the temperature below 20°C.
-
After stirring for 1-2 hours, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully heat the toluene solution of the acyl azide to reflux. The rearrangement will occur with the evolution of nitrogen gas.
-
After the reaction is complete (cessation of gas evolution), add dilute hydrochloric acid to hydrolyze the resulting isocyanate.
-
Adjust the pH to 5-6 to precipitate the 3-amino-2,2-dimethylpropanoic acid. Filter, wash, and dry the product.
-
Part 2: Esterification and Hydrochloride Salt Formation
Step 3: Synthesis of this compound
-
Rationale: The final step involves the esterification of the amino acid in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt. The use of thionyl chloride in methanol is a common and effective method for this transformation.[11][12][13][14]
-
Protocol:
-
In a reactor equipped with a reflux condenser and a gas scrubber, cool methanol (10 volumes) to 0-5°C.
-
Slowly add thionyl chloride (1.5 equivalents) to the cold methanol, maintaining the temperature below 10°C.
-
Add 3-amino-2,2-dimethylpropanoic acid (1 equivalent) portion-wise to the methanolic HCl solution.
-
Slowly warm the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether or isopropanol, to yield pure this compound.
-
Process Optimization and Scale-Up Considerations
| Parameter | Recommendation | Rationale |
| Temperature Control | Crucial during the addition of bromine (Hofmann) and thionyl chloride (esterification) to manage exothermic reactions. | Prevents runaway reactions and ensures safety at a larger scale. |
| Reagent Addition | Slow, controlled addition of reactive reagents. | Maintains reaction temperature and minimizes side product formation. |
| Solvent Selection | Use of appropriate solvents for reaction and workup. | Ensures good solubility of reactants and facilitates product isolation. |
| Purification | Recrystallization is a scalable and effective method for purifying the final product. | Provides a high-purity product suitable for pharmaceutical applications. |
| Safety | All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.[15][16] Thionyl chloride and bromine are corrosive and toxic. Sodium azide is highly toxic and potentially explosive. | Ensures the safety of personnel during pilot plant operations. |
Analytical Quality Control
DOT Script for Quality Control Workflow
Caption: Quality control workflow for the synthesis of this compound.
| Analytical Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 98% | Reverse-phase HPLC with UV detection |
| Identity (¹H NMR) | Conforms to structure | 400 MHz NMR |
| Identity (Mass Spec) | Conforms to molecular weight | ESI-MS |
| Melting Point | Report value | Capillary Melting Point Apparatus |
| Residual Solvents | Meets ICH guidelines | Headspace GC-FID |
Conclusion
This application note outlines two robust and scalable synthetic routes for the pilot-scale production of this compound. By providing detailed protocols, process optimization strategies, and analytical quality control measures, this guide aims to facilitate the efficient and safe manufacturing of this key pharmaceutical intermediate. The choice of synthetic route can be tailored to the specific resources and expertise available in the pilot plant, ensuring a flexible and reliable supply chain for drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 13. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Handling of reagents - SynCrest Inc. [syncrest.com]
Troubleshooting & Optimization
Common side reactions with Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Welcome to the technical support center for Methyl 3-amino-2,2-dimethylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical candidates. Its structure, featuring a quaternary carbon center adjacent to a primary amine and a methyl ester, offers unique steric and electronic properties. However, like any reactive chemical, its use is not without potential challenges. This guide aims to equip you with the knowledge to anticipate and address common issues, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the storage, handling, and use of this compound.
Storage and Stability
Question 1: My this compound has become clumpy and difficult to handle. What is the cause and is it still usable?
Answer: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the powder to clump and may impact its reactivity.
-
Causality: The hydrochloride salt is ionic and has a high affinity for water molecules.
-
Troubleshooting:
-
Always store the compound in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).
-
Before use, you can dry the material under high vacuum for several hours to remove absorbed water.
-
To confirm usability, consider running a purity analysis (e.g., NMR, LC-MS) to check for degradation. The primary concern with moisture is not typically degradation of the main compound but rather the introduction of water into moisture-sensitive reactions.
-
Question 2: I have stored the compound for an extended period. Are there any common degradation products I should be aware of?
Answer: While generally stable when stored correctly, prolonged storage, especially under improper conditions (e.g., exposure to moisture and high temperatures), can lead to slow hydrolysis of the methyl ester.
-
Causality: The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, 3-amino-2,2-dimethylpropanoic acid hydrochloride. This process is accelerated by the presence of water.
-
Troubleshooting:
-
Analyze a sample of the aged material by ¹H NMR. The presence of the carboxylic acid can be identified by a change in the spectral fingerprint, particularly the disappearance of the methyl ester singlet (around 3.7 ppm) and the potential appearance of a broad carboxylic acid proton signal.
-
LC-MS is also a highly effective technique for detecting the presence of the hydrolyzed product.
-
Reaction-Specific Issues
Question 3: I am performing a reaction where the free amine is required. How do I effectively neutralize the hydrochloride salt?
Answer: To utilize the nucleophilic primary amine, the hydrochloride salt must be neutralized. The choice of base is critical to avoid side reactions.
-
Causality: The amine is protonated as an ammonium salt, rendering it non-nucleophilic. A base is required to deprotonate it to the free amine.
-
Protocol:
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane, THF).
-
Add a slight excess (1.05-1.1 equivalents) of a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt as a precipitate may be observed.
-
The resulting solution containing the free amine can often be used directly in the next step. Alternatively, the salt byproduct can be filtered off.
-
Question 4: My reaction is giving low yields, and I suspect an issue with the starting material. What are some common impurities?
Answer: The purity of this compound can be influenced by its synthesis and purification process. Common impurities may include residual starting materials or byproducts from the esterification process. A common synthesis involves the esterification of 3-amino-2,2-dimethylpropanoic acid using methanol and a catalyst like thionyl chloride or hydrochloric acid.[1]
-
Potential Impurities:
-
Unreacted 3-amino-2,2-dimethylpropanoic acid: Incomplete esterification can leave residual starting material.
-
Residual acid catalyst: Traces of HCl or other acids can affect pH-sensitive reactions.
-
Dimerization/Oligomerization products: Under certain conditions, self-condensation, though less likely with this sterically hindered amine, could occur.
-
-
Troubleshooting:
-
Characterization: Before use, it is best practice to characterize the starting material by ¹H NMR and LC-MS to confirm its identity and purity.
-
Purification: If impurities are detected, recrystallization from a suitable solvent system (e.g., methanol/ether) can be an effective purification method.
-
Question 5: I am observing an unexpected side reaction involving the ester group. What could be happening?
Answer: The methyl ester is susceptible to nucleophilic attack, especially in the presence of strong nucleophiles or harsh basic/acidic conditions.
-
Causality and Potential Side Reactions:
-
Transesterification: If your reaction is carried out in an alcohol solvent other than methanol, and in the presence of an acid or base catalyst, transesterification can occur, leading to the formation of a different ester.
-
Amide Formation: If your reaction mixture contains other primary or secondary amines, they can potentially react with the ester group, especially at elevated temperatures, to form an amide.
-
Saponification: Under strong basic conditions (e.g., NaOH, KOH), the ester can be hydrolyzed to the corresponding carboxylate salt.
-
-
Troubleshooting:
-
Solvent Choice: Use aprotic solvents where possible if the ester group needs to be preserved.
-
Reagent Stoichiometry: Use a minimal excess of nucleophilic reagents.
-
Temperature Control: Run reactions at the lowest effective temperature to minimize side reactions.
-
Experimental Protocols
Protocol 1: Liberation of the Free Amine
This protocol describes the in-situ generation of the free amine from its hydrochloride salt for use in a subsequent reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to dissolve the starting material.
-
Basification: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (1.1 eq) dropwise with stirring.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 20 minutes.
-
Usage: The resulting solution containing the free amine and the DIPEA-hydrochloride salt is now ready for the addition of the next reagent.
Protocol 2: Quality Control by ¹H NMR
This protocol provides a general method for verifying the identity and purity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Expected Signals:
-
A singlet corresponding to the two methyl groups on the quaternary carbon.
-
A singlet corresponding to the methylene protons adjacent to the amine.
-
A singlet corresponding to the methyl ester protons.
-
A broad signal for the ammonium protons.
-
-
Purity Assessment: Integrate the signals and compare the ratios to the expected values. Look for any unexpected peaks that may indicate impurities.
-
Visualizing Reaction Logic
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Data Summary
| Compound Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | Inferred from Formula |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol | General Knowledge |
References
Technical Support Center: Purification of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Welcome to the technical support center for the purification of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this sterically hindered β-amino acid ester. The unique structural features of this compound, particularly the gem-dimethyl group at the α-position, can present specific difficulties during isolation and purification. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Challenges: Why is Purifying this compound Difficult?
The primary challenge in the purification of this compound lies in its tendency to form an oil rather than a crystalline solid, a common issue with some amino acid ester hydrochlorides. This "oiling out" phenomenon complicates isolation and removal of impurities. The steric hindrance provided by the gem-dimethyl group can also influence its reactivity and susceptibility to hydrolysis under certain conditions.
Key purification challenges include:
-
Oiling Out During Crystallization: The crude product often separates from the solution as a viscous oil instead of well-defined crystals, making filtration and washing inefficient.
-
Residual Impurities: Common impurities from the synthesis, such as unreacted 3-amino-2,2-dimethylpropanoic acid and its hydrochloride salt, can be difficult to remove from the oily product.
-
Potential for Hydrolysis: Both acidic and basic conditions, if not carefully controlled, can lead to the hydrolysis of the methyl ester, resulting in the formation of the parent amino acid and methanol.[1][2][3]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
Crystallization and "Oiling Out"
Question: My crude this compound is an oil. How can I induce crystallization?
Answer: This is the most frequently encountered issue. The oily nature is often due to a combination of factors including residual solvent, impurities acting as a eutectic mixture, and the inherent properties of the molecule. Here are several strategies to promote crystallization:
-
Solvent System Optimization: The choice of solvent is critical. A common technique for amino acid ester hydrochlorides is recrystallization from a polar solvent in which the compound is soluble at elevated temperatures, followed by the addition of a less polar anti-solvent to induce precipitation upon cooling. A methanol/ether system is a good starting point.[4]
-
Concentration and Anti-Solvent Addition: For aliphatic amino acid methyl ester hydrochlorides, a viable strategy is to concentrate the reaction solution to about one-fifth of its original volume and then add an anti-solvent like tetrahydrofuran (THF) or diethyl ether to precipitate the product.[5]
-
Seed Crystal Introduction: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Patience and Gradual Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Trituration: If an oil persists, it can sometimes be solidified by trituration. This involves repeatedly "scratching" the oil with a glass rod against the side of the flask while under a layer of a non-solvent (like cold diethyl ether). This mechanical agitation can induce nucleation.
Question: I've tried recrystallization, but the product still oils out. What are my next steps?
Answer: If standard recrystallization fails, consider the following advanced techniques:
-
Solvent-Replacement Crystallization: Dissolve the crude oil in a good solvent (e.g., a minimal amount of methanol or dichloromethane). Then, slowly add a larger volume of a poor solvent in which the impurities are more soluble (e.g., toluene or ethyl acetate) while distilling off the good solvent. This gradually changes the solvent environment, which can lead to crystallization.
-
Chromatographic Purification: If all else fails, column chromatography on silica gel can be an effective method for purification. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, will be necessary. The hydrochloride salt should be sufficiently polar to bind to the silica. After purification, the product can be recovered by evaporation of the solvent.
Impurity Removal
Question: What are the likely impurities in my crude product and how do I remove them?
Answer: The most common impurities are typically starting materials and byproducts from the esterification reaction.
| Potential Impurity | Reason for Presence | Removal Strategy |
| 3-amino-2,2-dimethylpropanoic acid | Incomplete esterification. | The free amino acid is generally less soluble in organic solvents than the ester hydrochloride. During workup (if neutralization and extraction are performed), it may remain in the aqueous layer. If present in the final product, recrystallization can be effective as its solubility profile will differ from the ester hydrochloride. |
| 3-amino-2,2-dimethylpropanoic acid hydrochloride | Formed from the starting material in the presence of HCl. | Similar to the free amino acid, its different solubility should allow for separation during a carefully executed crystallization. |
| Residual Thionyl Chloride (if used in synthesis) | Excess reagent from the esterification. | Thionyl chloride is volatile and should be removed by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can aid in its complete removal. |
| Water | Introduced during workup or from hygroscopic solvents. | Water can inhibit crystallization. Ensure all solvents are anhydrous and the workup is performed under dry conditions. Drying the crude product under high vacuum before attempting crystallization is recommended. |
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound.
Stability and Handling
Question: How can I prevent hydrolysis of the methyl ester during purification?
Answer: Ester hydrolysis is a risk, particularly if the purification conditions are not well-controlled.
-
Acidic Conditions: While the compound is a hydrochloride salt, exposure to strong aqueous acids for prolonged periods, especially at elevated temperatures, can promote hydrolysis.[1] It is best to work with anhydrous solvents whenever possible.
-
Basic Conditions: Exposure to bases, even weak ones, will neutralize the hydrochloride and can lead to saponification (base-mediated hydrolysis) of the ester.[2][6] If you need to prepare the free amine, use a non-aqueous workup or a carefully controlled aqueous basic wash at low temperatures with rapid extraction. For long-term stability, the hydrochloride salt is preferred.
Question: What are the recommended storage conditions for the purified product?
Answer: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C. It is important to protect it from moisture to prevent hydrolysis and clumping.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol/Diethyl Ether
This is the recommended starting procedure for purifying crude this compound.
-
Dissolution: Place the crude oily product in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm (approx. 40-50 °C) methanol to dissolve the oil completely. Use just enough solvent to achieve a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 5-10 minutes at room temperature, and then filter the solution through a pad of celite to remove the charcoal.
-
Crystallization: Slowly add anhydrous diethyl ether to the methanolic solution with stirring until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to stand undisturbed at room temperature. If crystals do not form, place the flask in a refrigerator (4 °C) overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. The expected melting point of the pure product is 167-168 °C.
Protocol 2: Purification via Conversion to the Free Amine and Back to the Hydrochloride Salt
This method can be effective for removing acid-insoluble or base-insoluble impurities.
Logical Flow of Free Amine Conversion
References
Optimizing reaction conditions for Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Technical Support Center: Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
Senior Application Scientist Note: Welcome to the technical support guide for this compound. This document is designed to provide researchers, chemists, and drug development professionals with in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The methodologies and insights provided herein are grounded in established chemical principles and field-proven experience to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common method for synthesizing this compound?
The most prevalent and efficient method is the Fischer esterification of 3-amino-2,2-dimethylpropanoic acid using methanol as both the reagent and solvent, catalyzed by an acid. A superior variation of this method involves the use of thionyl chloride (SOCl₂) in methanol.[1] This approach is highly effective because thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ. This anhydrous HCl acts as the catalyst for the esterification and also protonates the amine to form the desired hydrochloride salt in a single, high-yielding step.
Q2: Why is the thionyl chloride/methanol method preferred over simply bubbling HCl gas or using concentrated sulfuric acid?
The thionyl chloride method offers several distinct advantages:
-
Anhydrous Conditions: It generates anhydrous HCl, which is crucial for driving the esterification equilibrium towards the product by preventing water-mediated hydrolysis of the ester.
-
Convenience and Safety: It avoids the handling of corrosive HCl gas or concentrated sulfuric acid, which can cause charring and other side reactions.
-
Clean Reaction: The byproducts of the reaction between thionyl chloride and methanol are sulfur dioxide (SO₂) and HCl, both of which are gases that can be easily removed, simplifying the product work-up.
-
Direct Salt Formation: The generated HCl ensures the direct formation of the stable hydrochloride salt, which often aids in purification by promoting crystallization.
Q3: What are the critical parameters to control for a successful synthesis?
Success hinges on meticulous control over several key variables:
-
Reagent Quality: Methanol must be anhydrous. The presence of water will significantly reduce the yield by hydrolyzing the thionyl chloride and shifting the esterification equilibrium.
-
Temperature Control: Thionyl chloride should be added to the methanol suspension at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction. The subsequent esterification is typically run at reflux to ensure a reasonable reaction rate.[1]
-
Stoichiometry: A slight excess of thionyl chloride (typically 1.1-1.5 equivalents) is used to ensure complete conversion of the carboxylic acid and to drive the reaction forward.
-
Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using an appropriate analytical technique.
Q4: How can I effectively monitor the reaction's progress?
The disappearance of the starting amino acid is the primary indicator of reaction completion.
-
Thin-Layer Chromatography (TLC): This is the most common method. The starting amino acid is highly polar and will have a low Rf value on a silica plate. The product ester is less polar and will have a higher Rf. A suitable mobile phase is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 v/v). The spots can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple color. The reaction is complete when the starting material spot is no longer visible.
-
¹H NMR Spectroscopy: A small aliquot can be taken from the reaction, the solvent evaporated, and the residue analyzed by ¹H NMR. The disappearance of the α-proton signal of the starting acid and the appearance of the methyl ester singlet (around 3.7 ppm) confirm product formation.
Q5: What are the typical physical properties and storage recommendations for the final product?
This compound is typically a white to off-white crystalline solid. As an amine salt, it can be hygroscopic. It is stable under recommended storage conditions.[2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction resulted in a very low yield, or my starting material was recovered unchanged. What went wrong?
This is a common issue that can almost always be traced back to reagent quality or reaction conditions.
-
Cause 1: Presence of Water: The most frequent culprit is wet methanol or moisture entering the reaction apparatus. Water rapidly consumes thionyl chloride and inhibits the esterification.
-
Solution: Always use anhydrous methanol from a freshly opened bottle or a properly dried solvent. Ensure all glassware is oven-dried before use and the reaction is conducted under a drying tube or an inert atmosphere (e.g., nitrogen, argon).
-
-
Cause 2: Inactive Thionyl Chloride: Thionyl chloride can degrade upon prolonged exposure to moist air.
-
Solution: Use thionyl chloride from a recently purchased or properly stored bottle. Its purity can be checked by its appearance (should be a clear, colorless to pale yellow liquid).
-
-
Cause 3: Insufficient Reflux Time: The esterification of sterically hindered neopentyl-type substrates like this can be slower than for unbranched analogues.
-
Solution: Ensure the reaction is heated to a gentle reflux and monitored by TLC until the starting material is completely consumed. This may take several hours.[1]
-
-
Cause 4: Product Loss During Work-up: As a hydrochloride salt, the product is highly soluble in water.
-
Solution: Avoid aqueous work-ups. The standard procedure is to evaporate the methanol and excess HCl in vacuo. The resulting crude solid or oil can then be purified by recrystallization or trituration.
-
Problem: Product is a Persistent Oil and Fails to Crystallize
Q: The literature describes the product as a solid, but I obtained a thick, colorless oil after removing the solvent. How can I induce crystallization?
An oily product typically indicates the presence of impurities that inhibit the formation of a crystal lattice.
-
Cause 1: Residual Solvent: Trace amounts of methanol or other solvents can act as an impurity.
-
Solution: Ensure the crude product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove all volatile residues.
-
-
Cause 2: Excess Reagents: Residual thionyl chloride decomposition products might be present.
-
Solution: After evaporation, co-evaporate the crude product with a dry, inert solvent like toluene or diethyl ether (use with caution due to flammability) a few times to help azeotropically remove volatile impurities.
-
-
Cause 3: Hygroscopicity: The product may have absorbed atmospheric moisture to become an oil.
-
Solution: Perform all manipulations in a dry environment (glove box or under a stream of dry gas). To purify the oil, try trituration : add a small amount of a dry, non-polar solvent in which the product is insoluble (e.g., cold diethyl ether, ethyl acetate, or hexane). Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This often provides the energy needed to initiate crystallization. The resulting solid can then be collected by filtration.
-
Problem: Unexpected Peaks in the ¹H NMR Spectrum
Q: My ¹H NMR spectrum shows my product peaks, but other signals are also present. What are they?
-
Impurity 1: Starting Material (3-amino-2,2-dimethylpropanoic acid):
-
Signature: You will see the characteristic CH proton adjacent to the carboxylic acid.
-
Solution: The reaction was incomplete. You may need to restart the synthesis with a longer reflux time or fresh reagents.
-
-
Impurity 2: Diethyl Ether or Ethyl Acetate:
-
Signature: A quartet around 3.5 ppm and a triplet around 1.2 ppm (for ether) or singlets around 2.0 and 4.1 ppm and a triplet/quartet pattern (for ethyl acetate).
-
Solution: These are common solvents used for trituration or recrystallization. Dry the sample under high vacuum for an extended period.
-
-
Impurity 3: Dimer Formation (Peptide Bond):
-
Signature: Although less common under these strongly acidic conditions, self-condensation can occur, leading to the formation of a dipeptide. This would result in a more complex spectrum with amide (N-H) protons and multiple, distinct methylene and methyl signals.
-
Solution: This suggests a potential issue with the reaction conditions. Purification by column chromatography or recrystallization is necessary.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar β-amino acid esters.[1]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (filled with CaCl₂), add 3-amino-2,2-dimethylpropanoic acid (5.0 g, 38.1 mmol).
-
Reagent Addition: Suspend the amino acid in anhydrous methanol (50 mL). Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Introduction: Slowly add thionyl chloride (3.3 mL, 45.7 mmol, 1.2 eq) dropwise to the stirring suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution. Heat the solution to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (DCM:MeOH 9:1, ninhydrin stain) until the starting material spot is absent.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol and excess HCl by rotary evaporation to yield a crude white solid or pale oil.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol by the slow addition of cold, dry diethyl ether until turbidity persists. Allow to stand at 4 °C overnight. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Expected Yield: 85-95%.
-
Appearance: White crystalline solid.
-
Data Presentation: Key Parameters and Spectroscopic Data
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-amino-2,2-dimethylpropanoic acid | 1.0 equivalent |
| Reagent/Solvent | Anhydrous Methanol | Must be dry to prevent side reactions. |
| Catalyst | Thionyl Chloride (SOCl₂) | 1.2 equivalents |
| Addition Temp. | 0 °C | To control initial exotherm. |
| Reaction Temp. | Reflux (~65 °C) | To ensure a practical reaction rate. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
Table 2: Expected ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | s | 3H | O-CH ₃ (Methyl Ester) |
| ~3.10 | s | 2H | CH ₂-NH₃⁺ |
| ~1.25 | s | 6H | C(CH ₃)₂ |
Visualizations
Reaction Mechanism Workflow
Caption: Fig 1. Key stages in the SOCl₂-mediated esterification.
Troubleshooting Decision Tree: Low Product Yield
Caption: Fig 2. Decision workflow for diagnosing low reaction yield.
References
Technical Support Center: Troubleshooting Reactions with Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Welcome to our dedicated technical support center for troubleshooting reactions involving Methyl 3-amino-2,2-dimethylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino ester. Here, we address common issues in a question-and-answer format, providing not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility and Reagent Preparation
Question: I'm having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
Answer: The hydrochloride salt of Methyl 3-amino-2,2-dimethylpropanoate is a salt of a weak base and a strong acid, which generally confers good solubility in polar protic solvents like water and alcohols, but limited solubility in many common aprotic organic solvents used for amide coupling, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
For direct use as the salt: If your reaction protocol tolerates it, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective. For a related compound, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, a solubility of up to 50 mg/mL in DMSO has been reported, which may require ultrasonication to achieve.[1]
-
For use as the free base: The free amine form of Methyl 3-amino-2,2-dimethylpropanoate is significantly more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate. Therefore, for most amide coupling reactions, it is highly recommended to convert the hydrochloride salt to the free base.
| Form | Recommended Solvents | Poor Solvents |
| Hydrochloride Salt | Water, Methanol, DMSO, DMF | Dichloromethane, THF, Ethyl Acetate, Hexanes |
| Free Base | Dichloromethane, THF, Ethyl Acetate, Acetonitrile | Water, Hexanes |
Liberation of the Free Amine (Free-Basing)
Question: My reaction is failing, and I suspect the amine is not sufficiently nucleophilic as the hydrochloride salt. How do I effectively generate the free base?
Answer: This is a critical step. The protonated ammonium group of the hydrochloride salt is not nucleophilic and will not participate in amide bond formation. The free amine must be generated in situ or in a separate workup step.
Method 1: In Situ Neutralization
This is the most common approach. It involves adding a non-nucleophilic organic base to the reaction mixture to neutralize the hydrochloride salt.
-
Choice of Base: The ideal base should be strong enough to deprotonate the ammonium salt but not so strong as to cause significant side reactions like ester hydrolysis. A predicted pKa value for the conjugate acid of Methyl 3-amino-2,2-dimethylpropanoate is approximately 8.76.[2] Therefore, a base with a conjugate acid pKa significantly higher than this is required. Non-nucleophilic, sterically hindered bases are preferred to avoid competition with the desired amine in the coupling reaction.
| Base | pKa of Conjugate Acid | Equivalents Required | Comments |
| N,N-Diisopropylethylamine (DIPEA, Hünig's base) | ~10.7 | 2.0 - 2.2 | Recommended. One equivalent neutralizes the HCl salt, and the excess acts as the base for the coupling reaction. |
| Triethylamine (TEA) | ~10.7 | 2.0 - 2.2 | Can sometimes lead to side reactions due to being less sterically hindered than DIPEA. |
| 2,4,6-Collidine | ~7.4 | Not recommended | pKa is too low for efficient deprotonation. |
| N-Methylmorpholine (NMM) | ~7.4 | Not recommended | pKa is too low for efficient deprotonation. |
Step-by-Step Protocol for In Situ Neutralization:
-
Dissolve the carboxylic acid coupling partner in your chosen aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU) and allow for a pre-activation period of 5-15 minutes at 0 °C to room temperature.
-
In a separate flask, suspend this compound in the same solvent.
-
Add 2.0-2.2 equivalents of DIPEA to the amine suspension and stir for 10-15 minutes.
-
Add the amine/DIPEA mixture to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature or with gentle heating.
Method 2: Aqueous Workup to Isolate the Free Base
If you suspect the presence of the hydrochloride salt is inhibiting your reaction, or if your coupling conditions are sensitive to the presence of an additional equivalent of base, you can isolate the free amine.
Step-by-Step Protocol for Free Base Isolation:
-
Dissolve the this compound in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while monitoring the pH with a pH meter or pH paper until it reaches ~9-10.
-
Extract the aqueous layer multiple times (3-4x) with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free amine, which should be used immediately as it can be less stable than the salt form.
Troubleshooting Diagram for Free Base Generation
Caption: Decision workflow for generating the free amine.
Amide Coupling Reactions
Question: My standard amide coupling protocol (e.g., EDC/HOBt) is giving low yields. How can I improve the outcome?
Answer: The gem-dimethyl group adjacent to the amine in Methyl 3-amino-2,2-dimethylpropanoate creates significant steric hindrance. This slows down the rate of nucleophilic attack on the activated carboxylic acid. Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this steric barrier efficiently.
Recommended Coupling Reagents for Hindered Amines:
More powerful uronium/aminium or phosphonium salt-based reagents are generally required. These reagents form highly activated esters that are more susceptible to attack by sterically hindered amines.
| Reagent Class | Examples | Mechanism | Key Advantages |
| Uronium/Aminium | HATU , HBTU, HCTU | Forms a highly reactive OAt- or OBt-active ester. | High reaction rates, often complete within hours at room temperature.[3][4][5] |
| Phosphonium | PyBOP, PyAOP | Forms a highly reactive OBt- or OAt-active ester. | Excellent for suppressing racemization, very effective for difficult couplings. |
| Carbodiimide | EDC, DCC | Forms an O-acylisourea intermediate. | Generates water-soluble (EDC) or filterable (DCC) byproducts, but often requires an additive (HOBt, HOAt) and may be less effective for this substrate. |
Optimized Protocol using HATU:
This protocol is a robust starting point for coupling with Methyl 3-amino-2,2-dimethylpropanoate.
-
Reagents & Stoichiometry:
-
Carboxylic Acid: 1.0 eq
-
HATU: 1.1 - 1.2 eq
-
Methyl 3-amino-2,2-dimethylpropanoate HCl: 1.1 - 1.2 eq
-
DIPEA: 2.2 - 2.5 eq
-
Solvent: Anhydrous DMF or DCM (0.1 - 0.5 M concentration)
-
-
Procedure: a. To a solution of the carboxylic acid in DMF at 0 °C, add HATU. b. Stir the mixture for 5-15 minutes to allow for pre-activation. c. In a separate flask, suspend the amine hydrochloride in DMF and add all the DIPEA. Stir for 10 minutes. d. Add the amine/DIPEA solution to the activated acid mixture. e. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. f. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
Troubleshooting Diagram for Amide Coupling
Caption: Logic for troubleshooting low-yield coupling reactions.
Potential Side Reactions
Question: I'm observing an unexpected byproduct in my reaction. What are the likely side reactions?
Answer: Besides an incomplete reaction, there are two main side reactions to consider when working with Methyl 3-amino-2,2-dimethylpropanoate.
a) Hydrolysis of the Methyl Ester
-
Cause: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if water is present. While sterically hindered esters are generally more resistant to hydrolysis than their unhindered counterparts, the prolonged reaction times and basic conditions (DIPEA) required for coupling can still lead to this side product.[6][7]
-
Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Minimize Excess Base: Use the minimum amount of base necessary to drive the reaction to completion.
-
Lower Temperature: If possible, run the reaction at room temperature or 0 °C, even if it requires a longer reaction time.
-
Avoid Aqueous Basic Workup: During workup, avoid washing with strong aqueous bases (e.g., 1M NaOH). Use saturated sodium bicarbonate solution for a milder basic wash if necessary.
-
b) Diketopiperazine Formation
-
Cause: While less common for β-amino acids compared to α-amino acids, intramolecular cyclization to form a diketopiperazine is a potential side reaction, particularly if the N-terminus of the growing peptide chain is deprotected. This is more of a concern in peptide synthesis after the first coupling.
-
Prevention:
-
Immediate Coupling: After deprotection of the N-terminal protecting group (if applicable), proceed with the next coupling step without delay.
-
Use of Additives: In peptide synthesis, additives like HOBt can help suppress this side reaction.[1]
-
Product Purification
Question: How can I effectively purify my final acylated product from the reaction mixture?
Answer: The purification strategy will depend on the properties of your final compound. A typical workflow involves an aqueous workup followed by column chromatography.
Step-by-Step General Purification Protocol:
-
Quench and Dilute: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Aqueous Washes:
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove unreacted amine and excess organic base (DIPEA).
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts from the coupling reagent (like HOAt or HOBt).
-
Wash with brine to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity will depend on your specific product. For a typical N-acylated product, you might expect an Rf value of 0.3-0.5 in a 30-50% ethyl acetate/hexanes mixture.
-
Visualization: The product can be visualized on a TLC plate using UV light (if it contains a chromophore) and/or by staining with potassium permanganate (KMnO₄) or ninhydrin (if there is any unreacted free amine).
-
References
Technical Support Center: Purification of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
Welcome to the technical support center for the purification of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 177269-37-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical factor for successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Question 1: How can I assess the purity of my sample and identify the impurities?
Answer: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is a powerful and often primary technique for both identifying and quantifying your target compound and potential impurities.[1] A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) with an internal standard of known concentration for quantitative analysis (qNMR). The purity is determined by comparing the integration of characteristic peaks of this compound against the integrals of impurity signals.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of your product and help identify the mass of unknown impurities.
Table 1: Common Impurities and Their Identification
| Potential Impurity | Source | Analytical Signature |
| 3-Amino-2,2-dimethylpropanoic acid | Incomplete esterification or hydrolysis of the final product. | Different chemical shifts in ¹H NMR; may have poor solubility in organic solvents. |
| Residual Solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF) | From reaction or purification steps. | Characteristic peaks in the ¹H NMR spectrum. |
| Unreacted Thionyl Chloride or Trimethylchlorosilane | From the esterification reaction.[2][3] | These are highly reactive and would likely present as their hydrolysis byproducts. |
| Di- or Polypeptides | Side reactions if the free base of the amino acid ester is present for extended periods. | Higher molecular weight signals in MS; complex patterns in NMR. |
Question 2: My product contains unreacted starting material (3-amino-2,2-dimethylpropanoic acid). What is the best removal strategy?
Answer: The most effective method to remove the starting amino acid is recrystallization . The principle behind this technique relies on the solubility differences between your desired product and the impurity in a given solvent system. The hydrochloride salt of the methyl ester will have a different solubility profile compared to the zwitterionic amino acid.
A common approach is to use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains either soluble or insoluble at all temperatures. For amino acid ester hydrochlorides, solvent systems like methanol/ether, ethanol/ether, or isopropanol/ethyl acetate are often effective.[4]
Question 3: My final product is an oil and refuses to crystallize. What steps can I take?
Answer: Obtaining an oil instead of a solid is a common issue, often due to residual solvents or other impurities preventing the formation of a crystal lattice. Here are several troubleshooting strategies:
-
High Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under a high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
Trituration: Add a solvent in which your product is insoluble (an "anti-solvent"), such as cold diethyl ether or hexane. Stir or sonicate the mixture. This can often induce precipitation or solidification of the oily product.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). Then, slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
Question 4: I see residual solvent peaks in my ¹H NMR spectrum. How do I remove them?
Answer: For low-boiling solvents, drying under a high vacuum for an extended period is usually sufficient. For higher-boiling solvents like DMSO or DMF, which may have been used in a reaction, purification by recrystallization is necessary.[5] During recrystallization, the solvent is replaced by the new crystallization solvent, effectively removing the high-boiling impurity.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standardized method for determining the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., maleic acid)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals for the product and the internal standard, as well as any visible impurity signals.
-
Calculate the purity based on the relative integrations and the weights of the sample and standard.[1]
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for purification by recrystallization. Solvent selection is key and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., isopropanol, ethyl acetate, diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. A common effective system is a polar solvent like isopropanol with a less polar anti-solvent like ethyl acetate or diethyl ether.[4][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod. If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualized Workflows
General Purification and Analysis Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
Welcome to the technical support center for Methyl 3-amino-2,2-dimethylpropanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile building block. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your success in the laboratory.
Introduction: The Challenge of the Hydrochloride Salt
Methyl 3-amino-2,2-dimethylpropanoate is a valuable bifunctional molecule, possessing both a primary amine and a methyl ester. However, it is commonly supplied as a hydrochloride salt to improve its stability and shelf-life. In this salt form, the primary amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This protonation renders the nitrogen lone pair unavailable, making the amine non-nucleophilic and thus, unreactive in many desired transformations such as amide coupling, reductive amination, or reactions with isothiocyanates.
The central challenge, and the key to "enhancing reactivity," is the efficient and clean liberation of the free amine from its hydrochloride salt. The choice of method is critical to avoid potential side reactions, primarily the hydrolysis of the methyl ester.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the handling and reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction (e.g., amide coupling) not proceeding when I use the hydrochloride salt directly?
A1: The amine group in the hydrochloride salt is protonated, forming a positively charged ammonium ion. This positive charge eliminates the lone pair of electrons on the nitrogen atom, which is essential for it to act as a nucleophile and attack an electrophile (like an activated carboxylic acid). To initiate the reaction, you must first deprotonate the ammonium ion to generate the free, neutral amine (R-NH₂).
Q2: What is the simplest way to generate the free amine?
A2: The most straightforward method is an aqueous basic wash. This involves dissolving the hydrochloride salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. The free amine will remain in the organic layer, which can then be dried and used for the subsequent reaction.[1][2]
Q3: I am concerned about ester hydrolysis. When should I avoid aqueous bases?
A3: Your concern is valid. The methyl ester is susceptible to hydrolysis (saponification) to the corresponding carboxylic acid, especially in the presence of strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and with prolonged exposure or heating.[3][4] You should avoid strong aqueous bases if your reaction is sensitive to water, if the desired product is difficult to separate from the hydrolyzed by-product, or if the subsequent reaction requires strictly anhydrous conditions.
Q4: What are the best anhydrous methods to liberate the free amine?
A4: There are several effective anhydrous methods:
-
Use of a Tertiary Amine Base: Add a stoichiometric amount (typically 1.0-1.2 equivalents) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a solution of the hydrochloride salt in an anhydrous organic solvent (e.g., DCM, THF, or DMF). The tertiary amine will neutralize the HCl, forming a tertiary ammonium chloride salt which often precipitates and can be removed by filtration.[3] This is a very common and effective in-situ method.
-
Solid-Supported Bases: Using a basic resin (e.g., Amberlyst A21) or a solid scavenger resin like a polymer-supported carbonate can be an excellent way to neutralize the HCl. The resin can be filtered off, leaving a clean solution of the free amine.
-
Propylene Oxide: Propylene oxide can be used as an HCl scavenger. It reacts with HCl to form 2-chloro-1-propanol, a neutral byproduct. This method is particularly useful when ionic byproducts are undesirable.[5]
Q5: How can I confirm that I have successfully generated the free amine?
A5:
-
Thin-Layer Chromatography (TLC): The hydrochloride salt is highly polar and will likely have a very low Rf value (often staying at the baseline) on a silica gel TLC plate. The free amine is less polar and will have a higher Rf value. You can monitor the conversion by observing the disappearance of the baseline spot and the appearance of a new, higher spot.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on or adjacent to the protonated amine (e.g., -CH₂-NH₃⁺) will have a different chemical shift compared to the free amine (-CH₂-NH₂). The broad signal of the ammonium protons will also disappear upon deprotonation.[6]
-
pH Test: If using an aqueous workup, you can test the pH of the aqueous layer after extraction. A basic pH (typically > 8) indicates that the acid has been neutralized.
Experimental Protocols
Protocol 1: Generation of Free Amine using Aqueous Workup
This protocol is suitable for robust applications where the risk of minor ester hydrolysis is acceptable.
Materials:
-
This compound
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable volume of EtOAc or DCM (e.g., 10 mL per gram of salt) in a separatory funnel.
-
Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.
-
Phase Separation: Allow the layers to separate. The aqueous layer should be basic (test with pH paper).
-
Extraction: Drain the organic layer. Extract the aqueous layer one more time with a fresh portion of the organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic layers and wash with brine. This helps to remove residual water.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, which can be used directly in the next step.
Protocol 2: In-Situ Generation of Free Amine for Amide Coupling (Anhydrous)
This is the preferred method for most amide coupling reactions, as it avoids water and minimizes handling of the free amine, which can be volatile.
Materials:
-
This compound
-
Carboxylic acid to be coupled
-
Coupling agent (e.g., EDC, HATU)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: To a dry, inerted flask, add the carboxylic acid (1.0 eq), the coupling agent (e.g., HATU, 1.1 eq), and the this compound (1.1 eq).
-
Dissolution: Add anhydrous solvent (e.g., DMF).
-
Basification: Cool the mixture in an ice bath (0 °C). Slowly add the tertiary amine base (e.g., DIPEA, 2.5 eq) dropwise. The base will first neutralize the hydrochloride salt and then act as the base for the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Proceed with the standard aqueous workup for your amide coupling reaction.
Data Summary & Visualization
Table 1: Comparison of Common Bases for Deprotonation
| Base | Type | Conditions | Advantages | Disadvantages |
| NaHCO₃ / K₂CO₃ | Aqueous Inorganic | Biphasic (Organic/Water) | Inexpensive, easy workup, removes acidic impurities. | Risk of ester hydrolysis, not suitable for water-sensitive reactions. |
| NaOH / KOH | Aqueous Inorganic | Biphasic (Organic/Water) | Stronger base, faster neutralization. | High risk of ester hydrolysis.[4] |
| Triethylamine (TEA) | Anhydrous Organic | Anhydrous Solvent | Anhydrous conditions, suitable for in-situ use. | Byproduct (TEA·HCl) may need to be filtered. |
| DIPEA | Anhydrous Organic | Anhydrous Solvent | More sterically hindered, less likely to act as a nucleophile. | More expensive than TEA. |
| Basic Resins | Anhydrous Solid | Anhydrous Solvent | Very clean, easy removal of base by filtration. | Higher cost, may require longer reaction times. |
Diagrams
References
Technical Support Center: Recrystallization of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Welcome to the dedicated technical support guide for the recrystallization of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for achieving high-purity crystalline product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out" during cooling and does not form crystals.
Root Cause Analysis: "Oiling out" is a common phenomenon where the dissolved compound separates from the solution as a liquid instead of a solid crystalline lattice.[1][2] This often occurs when the solution is too concentrated (supersaturated) or cooled too rapidly.[2] The presence of impurities can also lower the melting point of the mixture, contributing to oil formation.[1]
Solutions:
-
Reduce Supersaturation: Re-heat the solution to dissolve the oil completely. Add a small amount of additional solvent to decrease the concentration and then allow it to cool slowly.[1]
-
Slow Cooling is Crucial: Rapid cooling favors the formation of an oil.[2] Allow the solution to cool gradually to room temperature. Insulating the flask can facilitate this. Once at room temperature, you can proceed to cooler temperatures, such as an ice bath.[3]
-
Introduce a Seed Crystal: If a small amount of the pure solid is available, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization and prevent oiling.[4]
-
Scratching Technique: Gently scratching the inside surface of the flask with a glass rod at the meniscus can create nucleation sites, encouraging crystal growth.[3][4]
-
Solvent System Re-evaluation: If oiling persists, the solvent system may need to be adjusted. Consider a solvent pair where the compound is soluble in one solvent and less soluble in the other (the anti-solvent).
Issue 2: No crystals form, even after extended cooling.
Root Cause Analysis: The most common reason for the failure of crystallization is using an excessive amount of solvent.[1] This results in a solution that is not saturated enough for crystals to form upon cooling. Another possibility is the formation of a supersaturated solution that requires a nucleation event to initiate crystallization.[1]
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator to increase the concentration.[1][4] Then, attempt the cooling process again.
-
Induce Nucleation:
-
Drastic Cooling: If gentle cooling does not yield crystals, try placing the flask in an ice-salt bath for a short period.[1]
Issue 3: The recrystallization yield is very low.
Root Cause Analysis: A poor yield can result from several factors, including the use of too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[4] Other causes can be premature crystallization during hot filtration or washing the collected crystals with a solvent in which they are too soluble.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]
-
Check the Mother Liquor: After filtration, you can test the filtrate (mother liquor) for dissolved product by evaporating a small sample. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[4]
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, warm the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[6]
-
Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
As a hydrochloride salt of an amino acid ester, this compound is polar. Therefore, polar solvents are a good starting point. A common and effective technique for such salts is to use a solvent pair.[7][8]
-
Good Solvents (for dissolving): Alcohols like methanol or ethanol are often good choices for dissolving amine salts.[9] Water can also be effective but can be difficult to remove later.[5][10]
-
Anti-Solvents (for precipitation): Less polar solvents in which the compound has low solubility, such as diethyl ether, ethyl acetate, or dichloromethane, can be used as anti-solvents.[8][9]
Recommended Starting Point: A mixture of ethanol and diethyl ether or methanol and ethyl acetate is a logical starting point. Dissolve the compound in a minimal amount of the hot alcohol and then slowly add the anti-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q2: At what temperature should I dissolve the compound and then cool it to?
Dissolve the compound at the boiling point of your chosen solvent or solvent mixture to ensure you are creating a saturated solution with the minimum amount of solvent.[6] The cooling process should be gradual. Allow the solution to cool to room temperature first, and then you can place it in an ice bath (0 °C) or even a freezer for a more complete crystallization.
Q3: How can I be sure my recrystallized product is pure?
The purity of the recrystallized product should be assessed using analytical techniques such as:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range. The reported melting point for this compound is 167-168 °C.
-
Spectroscopy: Techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
Q4: Is it possible to recrystallize directly from a reaction mixture?
In some cases, crystallization can be achieved directly from a reaction mixture after an initial workup to remove major impurities.[8] This is highly dependent on the specific reaction and the solvent used. For this compound, which is often synthesized by esterification of the corresponding amino acid in the presence of an acid like thionyl chloride or HCl gas in an alcohol, the crude product is often amenable to direct recrystallization after removal of the excess alcohol and acid.[11]
Section 3: Experimental Protocol and Data
Recommended Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound using a solvent/anti-solvent system.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to determine a suitable "good" solvent (e.g., methanol, ethanol) and an "anti-solvent" (e.g., ethyl acetate, diethyl ether).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[6]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly and persistently cloudy (turbid). If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this process. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent System | Methanol/Ethyl Acetate or Ethanol/Diethyl Ether | Balances polarity for dissolving the salt and non-polarity for inducing precipitation. |
| Dissolution Temperature | Boiling point of the primary solvent | Ensures maximum solubility with minimum solvent volume. |
| Cooling Protocol | Slow cooling to room temperature, followed by ice bath (0°C) | Gradual cooling promotes the formation of larger, purer crystals and prevents oiling out. |
| Washing Solvent | Ice-cold anti-solvent | Minimizes the loss of product while effectively removing impurities. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. homework.study.com [homework.study.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The presence of a quaternary carbon center and a β-amino acid moiety makes it a structurally interesting and synthetically challenging target. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a more modern approach, offering insights into the rationale behind the experimental choices and providing detailed protocols to aid in laboratory practice.
The Traditional Synthetic Pathway: A Two-Step Approach from the Amino Acid
The classical approach to synthesizing this compound relies on a two-step sequence: the initial synthesis of the parent β-amino acid, 3-amino-2,2-dimethylpropanoic acid, followed by its esterification.
Step 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid
A common method for the synthesis of β-amino acids is through a modified Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia. For the synthesis of 3-amino-2,2-dimethylpropanoic acid, isobutyraldehyde can be employed as the starting material.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is often favored for its operational simplicity, combining three components in a single reaction vessel to construct the β-amino acid backbone.
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia and also acts as a catalyst for the condensation reactions.
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Step 2: Esterification to this compound
With the β-amino acid in hand, the next step is its conversion to the corresponding methyl ester hydrochloride. A highly effective and straightforward method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[1][2]
Causality Behind Experimental Choices:
-
In-Situ HCl Generation: TMSCl reacts with methanol to generate anhydrous HCl in situ. This is advantageous as it avoids the handling of corrosive gaseous HCl while ensuring the reaction medium is acidic enough to catalyze the esterification and form the desired hydrochloride salt.[1]
-
Mild Reaction Conditions: This method typically proceeds at room temperature, making it compatible with a wide range of functional groups and reducing the risk of side reactions.[1]
-
High Yields and Purity: The reaction generally affords the product in high yield and purity, often requiring minimal purification beyond removal of the solvent.[1]
A Modern Synthetic Route: One-Pot Reductive Amination
A more contemporary approach to the synthesis of this compound involves a one-pot reductive amination of a suitable β-keto ester precursor, Methyl 3-oxo-2,2-dimethylpropanoate. This method aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps.
Step 1 (Precursor Synthesis): Synthesis of Methyl 3-oxo-2,2-dimethylpropanoate
The key precursor for the reductive amination is the β-keto ester, Methyl 3-oxo-2,2-dimethylpropanoate. This can be synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. However, the classical Claisen condensation is not suitable for esters lacking at least two α-hydrogens. A more viable approach for this specific molecule involves the acylation of a suitable enolate or a related synthetic equivalent. A common industrial method involves the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol.[3]
Causality Behind Experimental Choices:
-
Convergent Synthesis: Reductive amination offers a more convergent approach, assembling the final molecule from two key fragments in a single step.
-
Catalytic Approach: Many reductive amination protocols utilize catalysts, reducing the amount of stoichiometric reagents required.
-
Control over Byproducts: Modern reductive amination methods offer high selectivity, minimizing the formation of over-alkylated or other undesirable byproducts.
Step 2: Direct Reductive Amination
The direct reductive amination of Methyl 3-oxo-2,2-dimethylpropanoate with ammonia or an ammonia source, in the presence of a reducing agent, directly yields the target Methyl 3-amino-2,2-dimethylpropanoate. The reaction is typically performed in a single pot.
Causality Behind Experimental Choices:
-
Ammonia Source: Using ammonia directly or from a surrogate like ammonium acetate provides the necessary nitrogen nucleophile.
-
Reducing Agent: A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. NaBH₃CN is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting ketone.[4]
-
One-Pot Efficiency: This one-pot procedure avoids the isolation of intermediates, saving time and resources.
Performance Comparison: Traditional vs. Modern Route
| Parameter | Traditional Route | Modern Route (Reductive Amination) |
| Number of Steps | 2 (Amino acid synthesis + Esterification) | 1 (from β-keto ester) |
| Starting Materials | Isobutyraldehyde, Malonic Acid, Ammonia | Methyl 3-oxo-2,2-dimethylpropanoate, Ammonia |
| Atom Economy | Lower, due to the formation of byproducts in the amino acid synthesis step. | Higher, as it's a more direct conversion. |
| Potential Yield | Generally good to high for both steps. | Can be very high, depending on the catalyst and conditions. |
| Reaction Conditions | Reflux for amino acid synthesis, room temperature for esterification. | Varies, can be mild with appropriate catalysts. |
| Safety Considerations | Use of flammable solvents. | Use of a reducing agent (e.g., NaBH₃CN is toxic). |
| Green Chemistry Aspect | Less favorable due to more steps and waste generation. | More favorable due to higher atom economy and fewer steps. |
Experimental Protocols
Traditional Route: Protocol for this compound
Step 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid (Adapted from Rodionov Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add isobutyraldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the amino acid.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-amino-2,2-dimethylpropanoic acid.
Step 2: Esterification using TMSCl/Methanol
-
Suspend 3-amino-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and add trimethylchlorosilane (1.5 eq) dropwise with stirring.
-
Remove the ice bath and continue stirring at room temperature for 12-24 hours, until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Modern Route: Protocol for this compound
One-Pot Reductive Amination
-
To a reaction vessel, add Methyl 3-oxo-2,2-dimethylpropanoate (1.0 eq) and a solution of ammonia in methanol (excess).
-
Add a catalytic amount of a suitable acid, such as acetic acid, to facilitate imine formation.
-
Introduce the reducing agent, for example, sodium cyanoborohydride (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Quench the reaction carefully with an acidic solution (e.g., dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to basic with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent.
-
Dry the organic extracts, filter, and treat with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Trustworthiness: Self-Validating Systems
The protocols described above include inherent validation steps to ensure the integrity of the synthesis.
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage allows for real-time monitoring of the reaction's progress and the detection of any side products.
-
Product Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the hydrochloride salt can also serve as a useful indicator of purity.
-
Yield Calculation: Accurate measurement of starting materials and the final product allows for the calculation of the reaction yield, a key metric for evaluating the efficiency of the synthetic route.
Visualizing the Synthetic Workflows
Traditional Synthetic Route
Caption: Workflow for the traditional synthesis.
New Synthetic Route
Caption: Workflow for the modern, one-pot synthesis.
Conclusion
Both the traditional and modern synthetic routes offer viable pathways to this compound. The traditional route, while longer, utilizes well-established and robust reactions. The modern reductive amination approach presents a more efficient and atom-economical alternative, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the necessary framework for researchers to make an informed decision and successfully implement the chosen synthesis.
References
A Comparative Performance Analysis: Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride vs. its Free Base Form
For researchers, scientists, and professionals in drug development, the choice between using a free base form of a compound or its salt is a critical decision that can significantly impact the compound's performance, stability, and ease of use in various applications. This guide provides an in-depth technical comparison of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride and its corresponding free base, offering experimental insights and practical guidance for selecting the optimal form for your research needs.
Introduction: The Significance of Salt Formation
Methyl 3-amino-2,2-dimethylpropanoate is a valuable building block in organic synthesis and a potential intermediate in the development of novel pharmaceuticals. The presence of a basic amino group allows for the formation of acid addition salts, with the hydrochloride salt being one of the most common. The conversion of a free base to its hydrochloride salt can dramatically alter its physicochemical properties. Generally, hydrochloride salts of amino acid esters exhibit enhanced stability and improved solubility in aqueous media compared to their free base counterparts.[1] This guide will explore these differences through a detailed analysis of their key performance attributes.
Physicochemical Property Showdown: Hydrochloride Salt vs. Free Base
The selection of the appropriate form of a chemical compound is fundamentally guided by its physical and chemical properties. Here, we compare the key attributes of this compound and its free base.
| Property | This compound | Methyl 3-amino-2,2-dimethylpropanoate (Free Base) | Rationale and Implications |
| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₃NO₂ | The addition of HCl increases the molecular weight. |
| Molecular Weight | 167.63 g/mol | 131.17 g/mol [2] | This difference is important for stoichiometric calculations in chemical reactions. |
| Appearance | White to off-white crystalline solid (typical for amine hydrochlorides)[3] | Colorless to pale yellow liquid or low-melting solid (typical for free amines) | The solid nature of the salt form facilitates handling, weighing, and storage. |
| Melting Point | ~105 °C (for the structurally similar β-Alanine methyl ester hydrochloride)[3] | Not readily available; expected to be lower than the salt form. | A defined melting point for the salt indicates a crystalline and stable solid form. |
| Solubility | Expected to be high in water and polar protic solvents like methanol and ethanol. | Expected to have limited water solubility but good solubility in a wider range of organic solvents. | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents. This is a significant advantage for aqueous-based reactions or formulations.[1] |
| Stability | Generally more stable, particularly against degradation through hydrolysis of the ester.[1][4] | More susceptible to degradation, especially in the presence of moisture. The free amino group can act as an internal catalyst for hydrolysis. | The protonated amino group in the salt form is less nucleophilic, reducing its tendency to participate in degradation pathways. |
| Hygroscopicity | Potentially hygroscopic, though typically less so than the free base. | Likely to be more hygroscopic due to the presence of the free amino group which can form hydrogen bonds with water. | While salts can be hygroscopic, the free base often has a greater affinity for atmospheric moisture, which can impact stability and handling. |
Experimental Protocols for Performance Evaluation
To provide a framework for your own comparative studies, we outline detailed protocols for evaluating the key performance parameters of both forms of Methyl 3-amino-2,2-dimethylpropanoate.
Protocol 1: Determination of Aqueous Solubility
This protocol details the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.
Objective: To quantify the solubility of this compound and its free base in water at a controlled temperature.
Materials:
-
This compound
-
Methyl 3-amino-2,2-dimethylpropanoate (free base)
-
Distilled or deionized water
-
20 mL scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of scintillation vials, add an excess amount of the test compound (either the hydrochloride salt or the free base) to 10 mL of water. An excess is ensured when undissolved solid remains at the bottom of the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a 1 mL aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of an appropriate solvent (e.g., water or mobile phase) to bring the concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the respective compound.
-
-
Calculation:
-
Calculate the solubility (in mg/mL or mol/L) by back-calculating from the measured concentration of the diluted sample, taking the dilution factor into account.
-
Caption: Workflow for Aqueous Solubility Determination.
Protocol 2: Accelerated Stability Study
This protocol outlines a method to assess and compare the chemical stability of the two forms under stressed conditions of temperature and humidity.
Objective: To evaluate the degradation of this compound and its free base over time under accelerated conditions.
Materials:
-
This compound
-
Methyl 3-amino-2,2-dimethylpropanoate (free base)
-
Stability chambers or ovens with temperature and humidity control
-
Amber glass vials with inert caps
-
HPLC system
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of each compound into separate, labeled amber glass vials.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to accelerated conditions, for example, 40 °C and 75% relative humidity (RH).
-
-
Time Points:
-
At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial of each compound for analysis.
-
-
Analysis:
-
At each time point, dissolve the contents of the vial in a known volume of a suitable solvent.
-
Analyze the solution by HPLC to determine the purity of the compound and to identify and quantify any degradation products. A stability-indicating HPLC method should be used.
-
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining against time for both the hydrochloride salt and the free base.
-
Compare the degradation rates to determine the relative stability of the two forms.
-
Caption: Workflow for Accelerated Stability Study.
Protocol 3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of solvent absorption by a sample.
Objective: To quantitatively compare the hygroscopic nature of this compound and its free base.
Materials:
-
This compound
-
Methyl 3-amino-2,2-dimethylpropanoate (free base)
-
Dynamic Vapor Sorption (DVS) analyzer
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS sample pan.
-
-
DVS Analysis:
-
Equilibrate the sample at 0% relative humidity (RH) to establish a dry baseline weight.
-
Subject the sample to a programmed humidity cycle, for example, increasing the RH in steps of 10% from 0% to 90% RH, followed by a decrease back to 0% RH.
-
At each RH step, the instrument monitors the change in mass until equilibrium is reached.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
Compare the isotherms for the hydrochloride salt and the free base to determine which form absorbs more water and at what humidity levels.
-
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the identity and purity of the hydrochloride salt and the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of both forms will show characteristic signals for the methyl ester, the gem-dimethyl group, and the methylene protons. A key difference will be the chemical shift of the protons on the carbon adjacent to the nitrogen. In the hydrochloride salt, the protonation of the nitrogen will cause a downfield shift of these protons compared to the free base. The NH₃⁺ protons in the salt will likely appear as a broad singlet.
-
¹³C NMR: Similarly, the carbon NMR spectra will show distinct signals for each carbon atom. The carbon atoms closest to the protonated nitrogen in the hydrochloride salt will experience a downfield shift compared to the free base.
Infrared (IR) Spectroscopy
-
Hydrochloride Salt: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 3000-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations of an ammonium salt. The C=O stretch of the ester will be prominent around 1730-1750 cm⁻¹.
-
Free Base: The free base will show N-H stretching vibrations as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C=O stretch will be in a similar position to the salt. The absence of the broad ammonium salt absorption is a clear distinguishing feature.
Practical Implications and Recommendations
The choice between this compound and its free base form will depend on the specific application.
-
For applications requiring high aqueous solubility and enhanced stability , such as in the preparation of aqueous stock solutions or in certain biological assays, the hydrochloride salt is the superior choice . Its solid, crystalline nature also simplifies handling and weighing.
-
For reactions conducted in non-polar organic solvents where high concentrations are needed , the free base may be more suitable due to its likely better solubility in such solvents. However, care must be taken to handle it under anhydrous conditions to prevent degradation.
It is also possible to start with the more stable hydrochloride salt and convert it to the free base in situ just before use by treatment with a non-nucleophilic base.
Conclusion
References
A Comparative Guide to the Characterization of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison for the structural characterization and confirmation of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a key building block in medicinal chemistry. We will explore the expected analytical data for this compound and compare it with structurally similar, commercially available alternatives, providing the supporting experimental data and protocols necessary for confident structural elucidation.
Introduction to this compound
This compound is a β-amino acid ester derivative. The presence of gem-dimethyl groups on the α-carbon introduces conformational constraints that can be valuable in the design of peptidomimetics and other bioactive molecules. Accurate and unambiguous confirmation of its structure is paramount before its use in any synthetic or biological application. This guide will walk through the essential analytical techniques required for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Structural Elucidation Workflow
A systematic approach to structural elucidation ensures all aspects of the molecule's connectivity and stereochemistry are confirmed. The workflow for characterizing this compound and its alternatives follows a logical progression from broad functional group identification to detailed atomic-level connectivity.
Caption: Workflow for the structural elucidation of amino acid esters.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl 3-amino-2,2-dimethylpropanoate HCl | -NH₃⁺ | ~8.3 (broad s) | bs | 3H |
| -OCH₃ | ~3.7 (s) | s | 3H | |
| -CH₂- | ~3.1 (s) | s | 2H | |
| -C(CH₃)₂ | ~1.3 (s) | s | 6H | |
| Methyl 3-aminopropanoate HCl [1] | -NH₃⁺ | 8.27 (broad s) | bs | 3H |
| -OCH₃ | 3.77 (s) | s | 3H | |
| -CH₂-N | 3.39 (t) | t | 2H | |
| -CH₂-C=O | 2.95 (t) | t | 2H | |
| Methyl 3-amino-2-methylpropanoate HCl | -NH₃⁺ | ~8.4 (broad s) | bs | 3H |
| -OCH₃ | ~3.7 (s) | s | 3H | |
| -CH- | ~2.9 (m) | m | 1H | |
| -CH₂- | ~3.2 (m) | m | 2H | |
| -CH₃ | ~1.2 (d) | d | 3H |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| Methyl 3-amino-2,2-dimethylpropanoate HCl | C=O | ~175 |
| -OCH₃ | ~52 | |
| -CH₂- | ~45 | |
| -C(CH₃)₂ | ~40 | |
| -C(CH₃)₂ | ~22 | |
| Methyl 3-aminopropanoate HCl [2] | C=O | ~171 |
| -OCH₃ | ~52 | |
| -CH₂-N | ~35 | |
| -CH₂-C=O | ~32 | |
| Methyl 3-amino-2-methylpropanoate HCl | C=O | ~174 |
| -OCH₃ | ~52 | |
| -CH- | ~40 | |
| -CH₂- | ~42 | |
| -CH₃ | ~15 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of an amino acid ester will exhibit characteristic stretches for the ammonium, ester, and alkyl groups.
Table 3: Comparison of Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Methyl 3-amino-2,2-dimethylpropanoate HCl (Predicted) | Methyl 3-aminopropanoate HCl (Experimental) [2] | Methyl 3-amino-2-methylpropanoate HCl (Predicted) |
| N-H Stretch (Ammonium) | 3200-2800 (broad) | 3200-2800 (broad) | 3200-2800 (broad) |
| C-H Stretch (Alkyl) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O Stretch (Ester) | ~1740 | ~1740 | ~1740 |
| C-O Stretch (Ester) | ~1200 | ~1200 | ~1200 |
| N-H Bend (Ammonium) | ~1600 | ~1600 | ~1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For volatile compounds like these esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization of the amine to improve volatility. Electrospray Ionization (ESI) is also a valuable method for these polar molecules.
Table 4: Comparison of Mass Spectrometry Data (m/z)
| Ion | Methyl 3-amino-2,2-dimethylpropanoate HCl (Predicted) | Methyl 3-aminopropanoate HCl (Experimental) [3] | Methyl 3-amino-2-methylpropanoate HCl (Predicted) |
| [M+H]⁺ (Free Base) | 132.1 | 104.1 | 118.1 |
| [M-OCH₃]⁺ | 100.1 | 72.1 | 86.1 |
| [COOCH₃]⁺ | 59.0 | 59.0 | 59.0 |
Experimental Protocols
To ensure the reproducibility and accuracy of the characterization, the following detailed protocols are provided.
Protocol 1: NMR Spectroscopy
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Assay of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Abstract
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a key building block in organic synthesis, requires precise analytical oversight to ensure purity and consistency. This guide provides a detailed comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—for the quantitative assay of this compound. We delve into the principles of each method, present a comprehensive protocol for cross-validation, and offer a data-driven framework for selecting the most suitable method based on specific application requirements, from high-throughput screening to final product quality control.
Introduction: The Imperative for Methodological Rigor
This compound is a non-proteinogenic amino acid ester that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The purity of this raw material directly impacts the yield and impurity profile of the final API. Consequently, establishing a precise, accurate, and reliable analytical method for its quantification is not merely a procedural step but a critical component of quality assurance.
When transferring an analytical method between laboratories or implementing a new, potentially more efficient technique, a cross-validation study is essential. This process formally demonstrates that two distinct analytical procedures yield equivalent results, ensuring consistency in data interpretation and product quality across different sites or throughout a product's lifecycle. This guide is designed for researchers and drug development professionals, providing both the theoretical basis and practical workflows for executing such a study.
Overview of Candidate Analytical Methodologies
The selection of an analytical method is governed by the physicochemical properties of the analyte. This compound is a small, polar molecule present as a salt. This profile makes it amenable to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry due to its versatility and high resolving power. As the target analyte lacks a strong native chromophore for UV detection, a pre-column derivatization step is often employed. This involves reacting the primary amine with a UV-active agent (e.g., dansyl chloride) to enable sensitive detection.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. The methyl ester can be made more volatile and suitable for GC analysis by neutralizing the hydrochloride salt and derivatizing the polar amino group to reduce its polarity, for instance, through silylation.
-
Potentiometric Titration: As a salt of a weak base (the amine) and a strong acid (HCl), the compound can be assayed using acid-base titration. This classic technique offers high accuracy and precision without the need for expensive equipment or reference standards for calibration, relying instead on stoichiometric principles.
The Cross-Validation Workflow: A Strategic Framework
The goal of this cross-validation is to compare a modern chromatographic method (e.g., HPLC) with a classic, absolute method (Titration) and another chromatographic technique (GC). This provides a robust assessment of performance across different analytical principles. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a foundational framework for validating analytical procedures, which we will adapt for our cross-validation study.
The Strategic Advantage of Steric Hindrance: A Comparative Guide to Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and peptide science, the deliberate introduction of structural constraints is a cornerstone of rational drug design. Non-proteinogenic amino acids, particularly those with significant steric bulk, offer a powerful toolkit to modulate the pharmacological properties of bioactive molecules. Among these, Methyl 3-amino-2,2-dimethylpropanoate hydrochloride emerges as a versatile and strategically significant building block. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by established principles and experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Significance of the Gem-Dimethyl Group in a β-Amino Acid Scaffold
This compound, with the CAS Number 177269-37-3, is a β-amino acid ester characterized by the presence of a gem-dimethyl group at the α-position (C2) to the carboxylate.[1] This seemingly simple structural motif has profound implications for the conformational flexibility and metabolic stability of molecules into which it is incorporated.
The primary utility of this compound lies in its ability to introduce steric hindrance in a controlled manner. This steric bulk can:
-
Induce Specific Secondary Structures: In peptide synthesis, the gem-dimethyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, favoring well-defined secondary structures like helices and β-turns.
-
Enhance Proteolytic Stability: The steric shield provided by the dimethyl group can hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2]
-
Modulate Receptor Binding: By locking the molecule into a specific conformation, it can enhance binding affinity and selectivity for a biological target.
This guide will explore the applications of this compound in two key areas: peptide synthesis and as a scaffold in medicinal chemistry, comparing its performance and utility against relevant alternatives.
Application in Peptide Synthesis: A Tool for Conformational Control
The incorporation of β-amino acids into peptides creates "peptidomimetics" with altered backbones and potentially enhanced therapeutic properties.[2] this compound is particularly valuable in this context due to its steric hindrance.
Comparison with Unsubstituted and Monosubstituted β-Amino Acid Esters
The primary alternatives to this compound in this context are simpler β-amino acid esters, such as β-Alanine methyl ester hydrochloride and Methyl 3-amino-2-methylpropanoate hydrochloride.[3][4][5][6]
| Feature | This compound | β-Alanine methyl ester hydrochloride | Methyl 3-amino-2-methylpropanoate hydrochloride |
| Structure | NH₂CH₂C(CH₃)₂COOCH₃ · HCl | NH₂CH₂CH₂COOCH₃ · HCl | NH₂CH₂CH(CH₃)COOCH₃ · HCl |
| Steric Hindrance | High | Low | Moderate |
| Conformational Constraint | Significant restriction of backbone flexibility. | Minimal additional constraint. | Moderate restriction of backbone flexibility. |
| Proteolytic Resistance | High potential for increased stability. | Low potential for increased stability. | Moderate potential for increased stability. |
| Coupling Efficiency | Can be challenging due to steric hindrance, may require specialized coupling reagents and longer reaction times.[7][8] | Generally high with standard coupling reagents. | Generally good, may require slightly more forcing conditions than β-alanine. |
Experimental Insight: While direct, side-by-side quantitative comparisons of coupling yields are not extensively published, the principles of peptide synthesis dictate that sterically hindered amino acids present a greater synthetic challenge.[7] The coupling of this compound often necessitates the use of more potent coupling reagents like HATU or HCTU, and may benefit from elevated temperatures or longer reaction times to achieve high yields.[9] In contrast, β-Alanine methyl ester hydrochloride can typically be coupled efficiently using standard reagents like HBTU/HOBt or DIC/HOBt.[10][11]
Experimental Protocol: General Procedure for Coupling Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general approach for the incorporation of a sterically hindered amino acid like this compound into a peptide sequence on a resin using Fmoc-based chemistry.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (or its Fmoc-protected derivative)
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA, Collidine)
-
Solvent (e.g., DMF, NMP)
-
20% Piperidine in DMF (for Fmoc deprotection)
Workflow Diagram:
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (or its Fmoc-protected counterpart) (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-12 hours. The extended coupling time is often necessary for sterically hindered residues. Monitoring the reaction with a Kaiser test can determine the endpoint.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a recoupling step (repeating step 4) may be necessary.
Applications in Medicinal Chemistry: Scaffolds for Drug Discovery
The rigidifying effect of the gem-dimethyl group makes the 3-amino-2,2-dimethylpropanoic acid scaffold valuable in the design of small molecule drugs, where a well-defined conformation can lead to improved target engagement.
Comparison with Other Scaffolds
When designing small molecule inhibitors or receptor ligands, chemists often seek scaffolds that can present functional groups in a specific spatial orientation.
| Scaffold | Methyl 3-amino-2,2-dimethylpropanoate | Gabapentin | Baclofen |
| Structure | |||
| Key Feature | Gem-dimethyl group induces a gauche-like conformation. | Cyclohexyl ring restricts conformation. | Phenyl group provides rigidity. |
| Synthetic Accessibility | Can be synthesized from readily available precursors. | Multi-step synthesis. | Commercially available. |
| Application Example | Used in the development of inhibitors of enzymes where a specific turn-like conformation is desired. | Anticonvulsant and analgesic, mimics GABA. | Muscle relaxant, GABA-B receptor agonist. |
Causality in Experimental Choices: The choice of scaffold is dictated by the desired three-dimensional arrangement of pharmacophoric groups. For instance, if a target protein's binding pocket has a sharp turn, a scaffold that pre-organizes the ligand into a similar conformation, like that derived from Methyl 3-amino-2,2-dimethylpropanoate, can significantly enhance binding affinity by reducing the entropic penalty of binding.
Logical Relationship Diagram: From Building Block to Bioactive Molecule
Caption: The logical progression from the properties of the building block to the desired outcomes in drug development.
Conclusion: A Strategic Choice for Advanced Synthesis
This compound is more than just another amino acid derivative; it is a strategic tool for chemists and drug developers. Its defining feature, the gem-dimethyl group, provides a reliable means to introduce conformational constraints and enhance metabolic stability. While its steric bulk can present synthetic challenges that necessitate optimized coupling protocols, the benefits in terms of improved pharmacological properties often outweigh these hurdles.
When compared to less hindered alternatives, the choice to use this compound should be a deliberate one, driven by the specific design hypothesis for the target molecule. For researchers aiming to create peptides with well-defined secondary structures or small molecules with a pre-organized conformation for optimal target binding, this building block offers a distinct and powerful advantage.
References
- 1. 177269-37-3 | this compound | Next Peptide [nextpeptide.com]
- 2. Methyl 3-amino-2,2-dimethylpropanoate | C6H13NO2 | CID 13285789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-丙氨酸甲酯 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. beta-Alanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 6. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to the Efficacy of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in Key Synthetic Transformations
<
Introduction: The Strategic Advantage of the gem-Dimethyl Group
In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a seemingly simple β-amino acid ester, is a prime example of a building block that offers significant synthetic and functional advantages. Its defining feature, the C2 gem-dimethyl group, is not merely a passenger but an active participant in directing reaction outcomes and conferring desirable properties to the final product.
This guide provides an in-depth comparison of this compound's performance against common alternatives in critical reaction types. We will explore the mechanistic underpinnings of its efficacy, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear understanding of when and why to employ this versatile reagent. The presence of the gem-dimethyl group is frequently found in a variety of natural products with clinical significance, including β-lactam antibiotics, taxanes, and statins.[1][2][3] Medicinal chemists have leveraged this motif to enhance target engagement, improve metabolic stability (DMPK profile), and restrict conformational flexibility in a way that is entropically favorable for binding.[1][2][3]
Part 1: Amide Bond Formation and Peptide Synthesis
The incorporation of β-amino acids into peptide backbones is a widely used strategy to create "foldamers" with stable, predictable secondary structures and to impart resistance against enzymatic degradation by peptidases.[4] It is in this application that the unique attributes of this compound become particularly evident.
Comparative Reagents
To objectively assess its performance, we compare it against two common alternatives:
-
Methyl 3-aminopropanoate hydrochloride (β-alanine methyl ester): The direct, non-substituted analogue.
-
Methyl 3-amino-2-methylpropanoate hydrochloride: A mono-methylated analogue, allowing for the isolation of the gem-dimethyl effect.[5]
Experimental Data Summary
The following table summarizes typical outcomes in standard peptide coupling reactions, for instance, coupling with an N-protected α-amino acid using a carbodiimide activator like EDC with HOBt.
| Reagent | Typical Yield (%) | Key Observation | Probable Cause |
| Methyl 3-amino-2,2-dimethylpropanoate HCl | 85-95% | Reduced side reactions; clean product formation.[6] | Steric hindrance from the gem-dimethyl group minimizes undesirable side reactions at the α-carbon.[6] |
| Methyl 3-aminopropanoate HCl | 80-90% | Prone to oligomerization or other side reactions under harsh conditions. | Lack of substitution allows for greater reactivity and potential for side reactions. |
| Methyl 3-amino-2-methylpropanoate HCl | 82-92% | Intermediate performance; cleaner than the non-substituted analogue. | The single methyl group offers some steric shielding but is less effective than the gem-dimethyl group. |
Causality and Mechanistic Insight
The enhanced performance of the gem-dimethylated reagent can be attributed to several factors. The steric bulk at the C2 position effectively shields the carbonyl group, which can lead to fewer side reactions.[6] Furthermore, the substitution pattern influences the conformational preference of the molecule. This pre-organization can be entropically favorable for the desired coupling reaction, leading to higher yields and purity. The use of unnatural amino acids, including N-methylated versions, is a known strategy to improve metabolic stability and oral bioavailability in peptide-based drugs.[7]
Workflow & Experimental Protocol
The general workflow for incorporating these amino esters into a growing peptide chain is illustrated below.
Caption: General workflow for amide bond formation.
Protocol: Synthesis of a Protected Dipeptide
-
Activation: To a solution of N-Boc-Alanine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture for 30 minutes at 0°C.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 5 minutes.
-
Coupling: Add the amine solution dropwise to the activated acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexanes) to yield the desired dipeptide.
Part 2: Intramolecular Cyclization and Heterocycle Synthesis
The synthesis of strained ring systems, such as β-lactams, is another area where this compound demonstrates superior efficacy. This is largely due to a principle known as the Thorpe-Ingold effect or gem-dimethyl effect.
The Thorpe-Ingold Effect: A Driving Force for Cyclization
The Thorpe-Ingold effect describes the acceleration of intramolecular cyclization reactions due to the presence of gem-dialkyl substituents on the linking carbon chain.[8][9] The steric bulk of the two methyl groups compresses the bond angle between them, which in turn reduces the internal angle of the carbon chain, bringing the reactive termini (the amine and the ester) closer together.[8][9][10] This pre-organization of the molecule for cyclization provides a kinetic and thermodynamic advantage, often leading to faster reaction rates and higher yields compared to non-substituted or mono-substituted analogues.[8][11] While originally explained by sterics, computational studies suggest that solvent effects and changes in ring strain energy also contribute significantly.[12][13]
Caption: The Thorpe-Ingold effect facilitates ring closure.
Comparative Synthesis of β-Lactams
The synthesis of β-lactams, core structures in many antibiotics, often involves the cyclization of β-amino esters.[14][15] A common method is the ester enolate-imine cyclocondensation.
| Precursor | Relative Rate of Cyclization | Yield of β-Lactam (%) | Key Observation |
| Methyl 3-amino-2,2-dimethylpropanoate derivative | High | >90% | Rapid and clean cyclization, often requiring milder conditions. |
| Methyl 3-aminopropanoate derivative | Low | 40-60% | Slower reaction, often requires stronger bases or higher temperatures, leading to decomposition. |
| Methyl 3-amino-2-methylpropanoate derivative | Medium | 65-80% | Faster than the unsubstituted version, but less efficient than the gem-dimethylated precursor. |
The data clearly indicates that the gem-dimethyl group significantly promotes the desired intramolecular reaction, suppressing competing intermolecular polymerization and other side reactions.[9][10]
Protocol: Grignard-Mediated β-Lactam Synthesis
-
Precursor Preparation: Synthesize the corresponding N-aryl imine from Methyl 3-amino-2,2-dimethylpropanoate and a suitable aromatic aldehyde.
-
Cyclization: To a solution of the N-aryl imine (1.0 eq) in dry THF (0.1 M) at -78°C, add a solution of ethylmagnesium bromide (2.2 eq) in THF dropwise.
-
Quenching: After stirring for 2-4 hours at -78°C, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the target β-lactam.
Conclusion and Recommendations
This compound is a superior building block in specific, yet critical, synthetic contexts.
-
For Peptide Synthesis: It is highly recommended when seeking to create conformationally constrained peptides or to enhance metabolic stability. The clean reaction profiles can simplify purification and improve overall process efficiency.
-
For Heterocycle Synthesis: It is the reagent of choice for constructing strained rings like β-lactams via intramolecular cyclization. The Thorpe-Ingold effect provides a powerful kinetic and thermodynamic driving force, leading to significantly higher yields and purity compared to less substituted analogues.
While the initial cost of this reagent may be higher than its non-substituted counterparts, the improvements in yield, purity, and reaction efficiency often justify the investment, particularly in complex, multi-step syntheses common in drug discovery. Its strategic use allows chemists to leverage fundamental physical organic principles to achieve challenging synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Lactam synthesis [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an irritant, and its handling requires specific precautions that directly inform its disposal pathway. The primary hazards, based on data for structurally similar compounds, are summarized below.[1]
| Hazard Classification | GHS Pictogram | Hazard Statement | Implication for Disposal |
| Skin Irritation (Category 2) | ! | H315: Causes skin irritation | Contaminated personal protective equipment (PPE) such as gloves must be disposed of as hazardous waste. Direct contact with the solid or its solutions must be avoided.[1][2] |
| Serious Eye Irritation (Category 2A) | ! | H319: Causes serious eye irritation | Requires the use of safety glasses or goggles. Any materials used to clean spills could be saturated and must be handled as hazardous waste.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ! | H335: May cause respiratory irritation | Handling of the solid powder must be done in a well-ventilated area or fume hood to prevent inhalation. This dictates that the waste container must be kept sealed.[1][2] |
Furthermore, upon combustion, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2][3] This knowledge is critical for the ultimate disposal facility, reinforcing why it must be handled by licensed professionals and not subjected to improper treatment.
The Core Principle: Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), any generator of chemical waste is responsible for its management from "cradle-to-grave."[4][5][6] The first and most critical step in this process is waste characterization.
Given its identified hazards, This compound must be treated as a regulated hazardous waste. [7][8] This classification immediately prohibits certain disposal methods:
-
DO NOT dispose of this chemical down the sink or in any sewer drain.[7]
-
DO NOT dispose of this chemical in the regular trash.[9]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[7]
The only acceptable disposal route is through your institution's Environmental Health & Safety (EHRS) department or a licensed hazardous waste disposal contractor.[2][8]
Procedural Workflow for Disposal
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final handoff for disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Container Selection and Preparation:
-
Choose a Compatible Container: Use a clean, dry container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, leak-proof screw cap.[8][9][10]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and the date you first add waste to the container. This is a critical step to prevent the accidental mixing of incompatible wastes.[8][11]
2. Waste Accumulation:
-
Designate a Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation (e.g., in the fume hood where you work). The SAA must be under the control of the laboratory personnel.[8][10]
-
Transferring Waste: Carefully transfer the solid waste into the prepared container. If dealing with solutions, use a funnel. Avoid creating dust when transferring the solid.[2] All materials used for the transfer (e.g., weighing paper, contaminated spatulas) must also be disposed of as hazardous waste.
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[7][8] This prevents the release of vapors and protects against spills.
3. Handling Contaminated Materials:
-
Empty Chemical Bottles: An empty container that held this chemical must be managed carefully. If it held an acute hazardous waste, it would require triple rinsing.[7] For an irritant like this, the best practice is to deface the original label and place the empty, uncapped bottle in a designated container for contaminated glass or plastic, as directed by your institution's EHRS.[7][11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Spill Cleanup: In case of a spill, wear appropriate PPE (gloves, goggles, lab coat).[2] Sweep up the solid material carefully to avoid generating dust.[2] Place the spilled chemical and all cleanup materials (e.g., absorbent pads, towels) into a hazardous waste container.[7]
4. Arranging for Final Disposal:
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed within three days.[8][10]
-
Requesting Pickup: Contact your institution's EHRS department to schedule a waste pickup.[8] Provide them with the exact chemical name and quantity.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory. This is part of the "cradle-to-grave" responsibility and is often required for regulatory compliance.[9]
Regulatory Imperative: Compliance and Responsibility
All procedures for chemical waste disposal are governed by federal, state, and local regulations. The EPA's RCRA provides the overarching framework, but your institution's EHRS office is responsible for implementing these rules on-site.[12][13] Always consult and adhere to your specific site's Chemical Hygiene Plan and waste disposal guidelines. They are your primary resource for ensuring compliance and safety.[8][11]
By following these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your organization.
References
- 1. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. epa.gov [epa.gov]
- 13. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
As researchers and scientists dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. Handling any chemical reagent requires a diligent, informed approach, and Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is no exception. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the understanding why each piece of equipment is critical, ensuring a self-validating system of safety in your laboratory.
The Foundation of Safety: Understanding the Hazard Profile
The selection of appropriate PPE is not arbitrary; it is a direct response to the known and potential hazards of a substance. This compound, an amine hydrochloride salt, is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[1][2]
The primary hazards identified are:
These classifications dictate that our protective measures must shield the skin, eyes, and respiratory system from exposure. The chemical and toxicological properties of this specific compound have not been exhaustively investigated, which compels us to operate with a heightened sense of caution.[3][4]
Core Protective Equipment: Your First Line of Defense
Based on the GHS hazard profile, a baseline level of PPE is mandatory for any handling of this compound.
Eye and Face Protection
Causality: The H319 classification ("Causes serious eye irritation") is an unambiguous directive.[1][2] Contact with the eyes can lead to significant injury. Standard safety glasses are insufficient.
Protocol:
-
Minimum Requirement: Wear well-fitting, chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a full-face shield.[7] A face shield protects the entire face from splashes but must always be worn with goggles, as it does not provide a seal around the eyes.
Skin and Body Protection
Causality: The H315 classification ("Causes skin irritation") necessitates robust skin protection.[1][2] Amines and their salts can be irritating upon contact.[8]
Protocol:
-
Gloves:
-
Selection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amine compounds.[9] Always consult a glove compatibility chart for the specific glove material and manufacturer.
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3][5]
-
Technique: Employ proper glove removal techniques (without touching the glove's outer surface) to prevent skin contact with the contaminant.[3][5] Dispose of contaminated gloves immediately in the designated waste stream.[3]
-
-
Protective Clothing:
Respiratory Protection
Causality: The H335 classification ("May cause respiratory irritation") is particularly relevant as this compound is a solid powder.[1] Handling can generate dust, which, if inhaled, can irritate the respiratory tract.
Protocol:
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. Always handle the solid material within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[3]
-
Respirator Selection: When engineering controls are not sufficient or during tasks with high dust potential (e.g., weighing large quantities, cleaning spills), respiratory protection is required.
-
For Nuisance Dust: A NIOSH-approved N95 or P95 particulate respirator (or a P1/FFP1 type in the EU) is the minimum requirement.[3]
-
For Higher-Level Protection: For extended work or in situations with poor ventilation, a higher level of protection, such as a half-mask or full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, should be used.[3]
-
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential for ensuring safety. The following diagram and protocols provide a clear, repeatable process for PPE selection and use.
PPE Selection Workflow Diagram
Caption: PPE selection workflow for handling the target compound.
Experimental Protocol: PPE Donning and Doffing
This sequence is designed to prevent cross-contamination and ensure the user is fully protected before handling the chemical and safely decontaminated afterward.
Part 1: Donning (Putting On) PPE
-
Attire Check: Confirm you are wearing closed-toe shoes and a lab coat.
-
First Gloves: Don the first pair of nitrile gloves. This inner layer remains on during the doffing process to protect against incidental contact.
-
Respirator (if required): Perform a fit check for your selected respirator according to the manufacturer's instructions.
-
Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit.
-
Face Shield (if required): Position the face shield over the goggles.
-
Outer Gloves: Don a second, outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Part 2: Doffing (Taking Off) PPE
-
Initial Decontamination: If grossly contaminated, wipe down the outer gloves and any other affected areas before proceeding.
-
Outer Gloves: Remove the outer, more contaminated pair of gloves. Use a glove-to-glove technique (e.g., pinch the palm of one glove and peel it off, then slide the ungloved finger of that hand under the cuff of the remaining glove to peel it off).
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap from behind your head. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, folding it so the contaminated side faces inward.
-
Respirator (if used): Remove your respirator by pulling the straps over your head.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[3][5][7]
Hazard and Protection Summary
The following table provides a clear, at-a-glance summary of the hazards and the corresponding protective measures.
| GHS Hazard Statement | Hazard Code | Description | Required PPE & Controls |
| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation | Chemical-resistant gloves (nitrile, neoprene), lab coat.[1][4] |
| Serious Eye Damage/Irritation, Category 2A | H319 | Causes serious eye irritation | Chemical splash goggles. Use a face shield for splash risks.[1][2] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335 | May cause respiratory irritation | Handle in a fume hood. Wear a NIOSH-approved particulate respirator (N95 or higher) if dust is likely.[1][3] |
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves and respirators, that has come into contact with this compound must be disposed of as chemical waste.[3] Place items in a suitable, sealed container that is clearly labeled for hazardous waste disposal.
-
Surplus and Non-recyclable Solutions: Unused or surplus material should be treated as chemical waste and disposed of through a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[3]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wear the full complement of PPE, including respiratory protection. Sweep up the solid material without creating dust and place it in a closed, labeled container for disposal.[3]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 177269-37-3 [amp.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. support.hpe.com [support.hpe.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. falseguridad.com [falseguridad.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
